4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3O4S2/c7-4-2(16(10,12)13)1-3(17(11,14)15)6(9)5(4)8/h1H,9H2,(H2,10,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBXGTICJYDFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)N)Cl)Cl)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381819 | |
| Record name | 4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5250-72-6 | |
| Record name | 4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Molecular Structure of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural elucidation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a known impurity of the diuretic drug Hydrochlorothiazide. The document outlines the synthetic pathway for this compound and presents a framework for its characterization using modern spectroscopic techniques. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide utilizes representative data to illustrate the analytical workflow. Detailed experimental protocols for synthesis and spectroscopic analysis are provided to guide researchers in its identification and characterization.
Introduction
This compound (CAS 5250-72-6) is a sulfonated aromatic amine that has been identified as a process-related impurity in the manufacturing of Hydrochlorothiazide. The structural similarity to the active pharmaceutical ingredient necessitates its careful characterization to ensure the safety and efficacy of the final drug product. This guide details the key aspects of its structure confirmation, from synthesis to spectroscopic analysis.
Synthesis Pathway
The primary synthetic route to this compound involves the chlorination of its precursor, 4-Amino-6-chlorobenzene-1,3-disulfonamide.[1] The reaction, as described by Novello et al. in 1960, utilizes hydrogen peroxide and hydrochloric acid in an acetic acid medium.[1]
Caption: Synthesis of the target compound.
Structural Elucidation Workflow
The confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.
Caption: Workflow for structure elucidation.
Spectroscopic and Physical Data
The following tables summarize the expected and reported data for this compound. It is important to note that publicly available, detailed experimental spectra for this specific compound are scarce. The data presented here are based on theoretical values and information from commercial suppliers of reference standards.
Table 1: Physical and Molecular Properties
| Property | Value |
| CAS Number | 5250-72-6 |
| Molecular Formula | C₆H₇Cl₂N₃O₄S₂ |
| Molecular Weight | 320.17 g/mol |
| Appearance | White to off-white powder |
Table 2: Expected ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | Singlet | 1H | Aromatic CH |
| ~ 7.5 | Broad Singlet | 4H | -SO₂NH₂ |
| ~ 6.5 | Broad Singlet | 2H | -NH₂ |
Table 3: Expected ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~ 150 | C-NH₂ |
| ~ 140 | C-SO₂NH₂ |
| ~ 135 | C-Cl |
| ~ 125 | C-Cl |
| ~ 120 | C-SO₂NH₂ |
| ~ 115 | CH |
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretch (amine and sulfonamide) |
| 1620 - 1580 | N-H bend (amine) |
| 1350 - 1300 | S=O stretch (asymmetric) |
| 1160 - 1120 | S=O stretch (symmetric) |
Table 5: Mass Spectrometry Data
| Technique | Expected [M+H]⁺ |
| Electrospray Ionization (ESI-MS) | 319.93 |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound.
Synthesis Protocol
This protocol is adapted from the reaction described by Novello et al. (1960).[1]
-
Dissolution: Dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in glacial acetic acid.
-
Reaction: While stirring, add a solution of hydrogen peroxide followed by concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture gently under reflux for a specified period.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature, then in an ice bath to induce precipitation of the product.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove residual acid and other water-soluble impurities.
-
Drying: Dry the product under vacuum to yield this compound.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a sufficient number of scans.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the protonated molecular ion [M+H]⁺.
Conclusion
The structural elucidation of this compound is a critical step in ensuring the quality and safety of Hydrochlorothiazide. This guide provides a comprehensive framework for its synthesis and characterization. While a definitive public record of its spectroscopic data is lacking, the provided protocols and expected data serve as a valuable resource for researchers and drug development professionals involved in the analysis of this and related compounds. The combination of synthesis, purification, and multi-technique spectroscopic analysis allows for the unambiguous confirmation of its molecular structure.
References
An In-depth Technical Guide on the Chemical Properties of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a sulfonamide derivative of interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and biological activity, with a focus on its role as a carbonic anhydrase inhibitor.
Core Chemical Properties
This compound is a chlorinated aromatic sulfonamide. Its structure is characterized by a benzene ring substituted with an amino group, two chlorine atoms, and two sulfonamide groups.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Amino-5,6-dichloro-1,3-benzenedisulfonamide | [1] |
| CAS Number | 5250-72-6 | [1] |
| Molecular Formula | C₆H₇Cl₂N₃O₄S₂ | [1] |
| Molecular Weight | 320.17 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of its precursor, 4-Amino-6-chlorobenzene-1,3-disulfonamide. The following protocol is based on the method described by Novello, F.C. et al. in the Journal of Organic Chemistry (1960).[1]
Materials:
-
4-Amino-6-chlorobenzene-1,3-disulfonamide
-
Hydrogen chloride (HCl)
-
Dihydrogen peroxide (H₂O₂)
-
Acetic acid
Procedure:
-
Dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in acetic acid.
-
Introduce hydrogen chloride gas into the solution.
-
Add dihydrogen peroxide to the reaction mixture.
-
The reaction proceeds to yield this compound.
-
Further purification steps, such as recrystallization, may be necessary to obtain a pure product.
Note: Detailed reaction conditions such as temperature, concentration, and reaction time were not available in the referenced summary. For precise experimental parameters, consulting the original publication is recommended.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present, such as the N-H stretches of the amino and sulfonamide groups, S=O stretches of the sulfonamide groups, and C-Cl stretches.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Biological Activity and Mechanism of Action
This compound has been identified as a carbonic anhydrase II (CA II) inhibitor .[2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.
The general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) in the active site of the enzyme. This coordination displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the catalytic cycle, thereby inhibiting the enzyme's activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized mechanism of carbonic anhydrase inhibition by sulfonamides and a typical experimental workflow for assessing inhibitory activity.
Caption: Generalized mechanism of carbonic anhydrase inhibition by a sulfonamide.
References
Unraveling the Core Mechanism of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and its close analog, Dichlorphenamide. The primary pharmacological action of this class of sulfonamides is the potent inhibition of carbonic anhydrase (CA) isoenzymes. This document details the biochemical basis of this inhibition, the downstream physiological consequences in key therapeutic areas such as glaucoma and periodic paralysis, and presents relevant quantitative data on enzyme inhibition. Furthermore, it outlines the detailed experimental protocols for assessing carbonic anhydrase inhibition, providing a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound belongs to the benzenedisulfonamide class of compounds. While literature specifically on this molecule is sparse, extensive research on the closely related compound, Dichlorphenamide (4,5-dichloro-1,3-benzenedisulfonamide), provides a robust framework for understanding its mechanism of action. Dichlorphenamide is a well-established carbonic anhydrase inhibitor used in the treatment of glaucoma and primary periodic paralysis.[1][2][3][4] This guide will focus on the established mechanisms of Dichlorphenamide as a proxy for understanding the pharmacological properties of this compound.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
The principal mechanism of action of Dichlorphenamide is the non-competitive, reversible inhibition of carbonic anhydrase (CA) enzymes.[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺).[1]
Biochemical Interaction
The sulfonamide group (-SO₂NH₂) of Dichlorphenamide is crucial for its inhibitory activity. It coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding prevents the enzyme from carrying out its physiological function. Dichlorphenamide shows a degree of selectivity for different CA isoforms, with notable inhibition of CA II and CA IV.[1]
Physiological Consequences of Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase by Dichlorphenamide leads to a cascade of physiological effects in various tissues, which are harnessed for therapeutic benefit.
In the ciliary body of the eye, carbonic anhydrase plays a key role in the secretion of aqueous humor.[1][4] The formation of bicarbonate ions is a critical step in this process. By inhibiting carbonic anhydrase, Dichlorphenamide reduces the formation of bicarbonate, thereby decreasing the secretion of aqueous humor.[1][4] This leads to a reduction in intraocular pressure, which is the primary therapeutic goal in the management of glaucoma.[1]
The precise mechanism in periodic paralysis is not fully elucidated but is thought to involve multiple factors stemming from carbonic anhydrase inhibition.[5] By altering the acid-base balance and ion transport in muscle cells, Dichlorphenamide can help stabilize the muscle cell membrane potential and prevent the abnormal depolarization that leads to episodes of muscle weakness or paralysis.[1] An additional proposed mechanism is the activation of large-conductance calcium-activated potassium (BK) channels in skeletal muscle, which would also contribute to membrane repolarization and stabilization.
In the renal tubules, carbonic anhydrase is involved in the reabsorption of bicarbonate, sodium, and water.[1] Inhibition of this enzyme by Dichlorphenamide leads to increased excretion of bicarbonate, sodium, potassium, and water, resulting in a diuretic effect.[5] This action can also lead to metabolic acidosis, a known side effect of the drug.[1]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibition constants (Ki) of Dichlorphenamide against various human (h) carbonic anhydrase isoforms. Lower Ki values indicate stronger inhibition.
| Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 3500 |
| hCA II | 38 |
| hCA IV | 74 |
| hCA VA | 410 |
| hCA VB | 2.8 |
| hCA VI | 35 |
| hCA VII | 4.2 |
| hCA IX | 28 |
| hCA XII | 4.5 |
| hCA XIII | 16 |
| hCA XIV | 110 |
Data sourced from a study on dichlorphenamide inhibition of various human carbonic anhydrase isoforms.
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase Catalytic Cycle and Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
Technical Guide: Carbonic Anhydrase Inhibition by 4-Amino-6-chloro-1,3-benzenedisulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the inhibition of carbonic anhydrase (CA) by the sulfonamide derivative 4-Amino-6-chloro-1,3-benzenedisulfonamide, also known as Chloraminophenamide. While the user's initial query specified 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a thorough literature search revealed a scarcity of inhibitory data for that specific compound. However, substantial information is available for the closely related and structurally similar compound, 4-Amino-6-chloro-1,3-benzenedisulfonamide (CAS 121-30-2), which is a well-documented carbonic anhydrase inhibitor. This guide will focus on the latter, providing quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] This reaction is fundamental to pH regulation, CO2 transport, and various metabolic pathways.[2][4] The overexpression of certain CA isoforms, such as CA IX and CA XII, is associated with various pathologies, including cancer, making them attractive therapeutic targets.[3][5] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, and understanding their interaction with different CA isoforms is crucial for the development of novel and selective therapeutic agents.[6][7][8][9]
Quantitative Inhibition Data
The inhibitory potency of 4-Amino-6-chloro-1,3-benzenedisulfonamide (Chloraminophenamide) against various carbonic anhydrase isoforms has been quantified using inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor. The available data is summarized in the table below for easy comparison.
| Carbonic Anhydrase Isoform | Source Organism | Inhibition Constant (Ki) in nM |
| hCA I | Human | 8400[1][10] |
| hCA II | Human | 75[1][10] |
| bCA IV | Bovine | 160[1][10] |
hCA: human Carbonic Anhydrase, bCA: bovine Carbonic Anhydrase
Experimental Protocols
The determination of carbonic anhydrase inhibition is typically achieved through various biochemical assays. The following are detailed methodologies for key experiments.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. The assay directly measures the enzyme-catalyzed hydration of CO2.
Principle: The hydration of CO2 produces protons, leading to a decrease in the pH of a buffered solution containing a pH indicator. The rate of this pH change is monitored spectrophotometrically.
Materials:
-
Purified recombinant carbonic anhydrase isoforms.
-
Inhibitor stock solutions (e.g., 4-Amino-6-chloro-1,3-benzenedisulfonamide) dissolved in a suitable solvent like DMSO.
-
Assay Buffer: Typically a buffer with a pKa around the desired experimental pH, such as HEPES or TAPS, containing an electrolyte like Na2SO4 to maintain ionic strength.
-
pH Indicator Solution: A solution of a pH-sensitive dye (e.g., phenol red, p-nitrophenol) in the assay buffer.
-
CO2-saturated water, prepared by bubbling CO2 gas through chilled, deionized water.
-
Stopped-flow spectrophotometer.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The carbonic anhydrase isoenzyme is pre-incubated with varying concentrations of the inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.
Colorimetric Esterase Assay
Carbonic anhydrases also exhibit esterase activity, which can be conveniently measured using a colorimetric assay.
Principle: The enzyme catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Purified carbonic anhydrase isoforms.
-
Inhibitor stock solutions.
-
Assay Buffer (e.g., Tris-HCl, pH 7.6).
-
Substrate Solution: p-nitrophenyl acetate dissolved in a water-miscible organic solvent like acetonitrile.
-
Microplate reader.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, the assay buffer, enzyme solution, and varying concentrations of the inhibitor are added.
-
Pre-incubation: The plate is incubated for a short period to allow for inhibitor binding.
-
Reaction Initiation: The reaction is started by adding the substrate solution to each well.
-
Measurement: The absorbance at the wavelength corresponding to the product (e.g., 400 nm for p-nitrophenol) is measured kinetically over time.
-
Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway involving carbonic anhydrase and a typical workflow for screening potential inhibitors.
Carbonic Anhydrase IX in Hypoxia-Induced pH Regulation
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. This leads to the upregulation of various genes, including carbonic anhydrase IX (CA IX). CA IX, a transmembrane protein, plays a crucial role in regulating intracellular and extracellular pH, contributing to tumor cell survival and proliferation.
Caption: Hypoxia-induced CA IX expression and its role in pH regulation in tumor cells.
Experimental Workflow for Carbonic Anhydrase Inhibitor Screening
The discovery of novel carbonic anhydrase inhibitors often follows a structured screening cascade, starting with a large compound library and progressively narrowing down to the most promising candidates.
Caption: A typical experimental workflow for the screening and identification of carbonic anhydrase inhibitors.
Conclusion
4-Amino-6-chloro-1,3-benzenedisulfonamide is a potent inhibitor of several carbonic anhydrase isoforms, with notable activity against hCA II and bCA IV. This technical guide has provided the available quantitative data on its inhibitory activity, detailed experimental protocols for assessing carbonic anhydrase inhibition, and a visual representation of a relevant signaling pathway and a typical inhibitor screening workflow. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development targeting carbonic anhydrases. Further studies to elucidate the inhibitory profile of this compound against a broader range of CA isoforms would be beneficial for a more complete understanding of its therapeutic potential.
References
- 1. Chloraminophenamide | 121-30-2 | Benchchem [benchchem.com]
- 2. Frontiers | The role of membrane acid/base transporters and carbonic anhydrases for cellular pH and metabolic processes [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
4-Amino-5,6-dichlorobenzene-1,3-disulfonamide solubility in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, with a focus on its solubility in organic solvents, relevant experimental protocols, and its role as a carbonic anhydrase inhibitor.
Core Compound Information
Chemical Name: this compound CAS Number: 5250-72-6 Molecular Formula: C₆H₇Cl₂N₃O₄S₂ Molecular Weight: 320.17 g/mol
Solubility in Organic Solvents
Currently, there is a lack of specific quantitative data in publicly available literature regarding the solubility of this compound in various organic solvents. However, based on its chemical structure and information on related compounds, a qualitative assessment can be made.
The presence of two sulfonamide groups and an amino group suggests that the molecule has polar characteristics and is capable of hydrogen bonding. The dichlorinated benzene ring contributes to its lipophilicity. Therefore, its solubility will be dependent on the balance between these polar and non-polar features.
A known synthesis method for this compound involves the use of acetic acid, indicating that it is likely soluble in this solvent.[1] For a structurally related compound, 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride, slight solubility has been reported in acetone, acetonitrile, chloroform, and DMSO. This suggests that this compound may also exhibit some degree of solubility in these polar aprotic solvents.
Table 1: Postulated Qualitative Solubility of this compound in Selected Organic Solvents
| Solvent Class | Solvent | Postulated Solubility | Rationale |
| Polar Protic | Acetic Acid | Soluble | Used as a solvent in a known synthesis route.[1] |
| Polar Aprotic | Acetone | Likely Slightly Soluble | Based on the solubility of a structurally related compound. |
| Acetonitrile | Likely Slightly Soluble | Based on the solubility of a structurally related compound. | |
| Dimethyl Sulfoxide (DMSO) | Likely Slightly Soluble | Based on the solubility of a structurally related compound. | |
| Non-Polar | Chloroform | Likely Slightly Soluble | Based on the solubility of a structurally related compound. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of reaching saturation and then quantifying the dissolved solute.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Centrifuge
-
Volumetric flasks
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.
-
Carefully transfer the vial to a centrifuge and spin at a high speed to pellet the remaining solid.
-
-
Quantification of Dissolved Solute:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Caption: Experimental workflow for determining solubility.
Synthesis of this compound
A known synthetic route to this compound starts from 4-Amino-6-chlorobenzene-1,3-disulfonamide. The reaction involves chlorination of the benzene ring.[1]
Caption: Synthesis of the target compound.
Mechanism of Action: Carbonic Anhydrase Inhibition
Sulfonamides, including this compound, are known inhibitors of carbonic anhydrases (CAs). These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate. The inhibitory action of sulfonamides is primarily due to the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme.[2][3][4][5][6] This binding event blocks the access of the substrate (CO₂) to the active site, thereby inhibiting the enzyme's catalytic activity.
Caption: Mechanism of carbonic anhydrase inhibition.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Chlorinated Aminobenzenedisulfonamides as Diuretic Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of chlorinated aminobenzenedisulfonamide derivatives, which are crucial intermediates in the development of diuretic drugs. With a primary focus on 4-Amino-6-chloro-1,3-benzenedisulfonamide and Dichlorphenamide (4,5-dichloro-1,3-benzenedisulfonamide) , this document details their synthesis, mechanism of action as carbonic anhydrase inhibitors, and their significance in the landscape of diuretic pharmaceuticals. This guide consolidates experimental protocols, quantitative data, and visual representations of relevant pathways to serve as a comprehensive resource for professionals in drug discovery and development.
Introduction
The discovery of sulfonamide-based diuretics revolutionized the management of fluid retention and hypertension. Central to this class of drugs are chlorinated aminobenzenedisulfonamide intermediates. These compounds not only serve as foundational scaffolds for the synthesis of more complex diuretics, such as the thiazide class, but also exhibit intrinsic diuretic properties. Their mechanism of action primarily involves the inhibition of carbonic anhydrase, an enzyme pivotal to acid-base balance and fluid secretion in various tissues. This guide will focus on two key intermediates: 4-Amino-6-chloro-1,3-benzenedisulfonamide, a direct precursor to hydrochlorothiazide, and Dichlorphenamide, a potent carbonic anhydrase inhibitor in its own right.
4-Amino-6-chloro-1,3-benzenedisulfonamide: A Key Precursor to Thiazide Diuretics
4-Amino-6-chloro-1,3-benzenedisulfonamide (CAS 121-30-2) is a vital intermediate in the synthesis of hydrochlorothiazide, a widely prescribed thiazide diuretic.[1][2] Beyond its role as a synthetic precursor, this compound is also recognized as a carbonic anhydrase inhibitor with inherent diuretic activity.[1][3] It is also a known degradation product of hydrochlorothiazide.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-6-chloro-1,3-benzenedisulfonamide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈ClN₃O₄S₂ | [4] |
| Molecular Weight | 285.73 g/mol | [4] |
| CAS Number | 121-30-2 | [4] |
| Melting Point | 257-261 °C | [5] |
| Appearance | White to off-white powder | [6] |
| Synonyms | Chloraminophenamide, 3-Chloroaniline-4,6-disulfonamide | [3] |
Synthesis
The synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide typically starts from 3-chloroaniline.[7] The process involves two main steps: chlorosulfonation followed by ammonification.
Experimental Protocol: Synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide
Materials:
-
3-Chloroaniline
-
Chlorosulfonic acid
-
Ammonia solution
-
Appropriate solvents (e.g., an inert solvent for the reaction)
Procedure:
-
Chlorosulfonation: 3-Chloroaniline is reacted with an excess of chlorosulfonic acid. This electrophilic substitution reaction introduces two sulfonyl chloride groups onto the benzene ring, ortho and para to the amino group, yielding 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride. The reaction is typically carried out at a controlled temperature to prevent unwanted side reactions.
-
Ammonification: The resulting disulfonyl dichloride is then treated with aqueous ammonia. The ammonia molecules displace the chloride atoms on the sulfonyl groups, forming the disulfonamide.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure 4-Amino-6-chloro-1,3-benzenedisulfonamide.
Role as a Diuretic Intermediate
The primary application of 4-Amino-6-chloro-1,3-benzenedisulfonamide is as a key intermediate in the synthesis of hydrochlorothiazide.[8] This is achieved through a condensation reaction with formaldehyde.[8]
Dichlorphenamide: A Potent Diuretic and Carbonic Anhydrase Inhibitor
Dichlorphenamide (or Diclofenamide) (CAS 120-97-8) is a sulfonamide that belongs to the meta-disulfamoylbenzene class of carbonic anhydrase inhibitors.[9][10] It is used clinically for the treatment of glaucoma and certain forms of periodic paralysis.[10] Its diuretic effect stems from its potent inhibition of carbonic anhydrase in the renal tubules.[11][12]
Physicochemical Properties
The key physicochemical properties of Dichlorphenamide are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Cl₂N₂O₄S₂ | [13] |
| Molecular Weight | 305.2 g/mol | [13] |
| CAS Number | 120-97-8 | [13] |
| Melting Point | 228.5 °C | [10] |
| Appearance | White crystalline powder | |
| Synonyms | Diclofenamide, Daranide | [14] |
Synthesis
The synthesis of Dichlorphenamide typically begins with 2-chlorophenol.[9][15] The process involves chlorosulfonation, conversion of the hydroxyl group to a chloro group, and subsequent ammonification.
Experimental Protocol: Synthesis of Dichlorphenamide
Materials:
-
2-Chlorophenol
-
Chlorosulfonic acid
-
Phosphorus pentachloride (PCl₅) or similar chlorinating agent
-
Aqueous ammonia
-
Appropriate solvents
Procedure:
-
Chlorosulfonation: 2-Chlorophenol is reacted with chlorosulfonic acid to yield 5-chloro-4-hydroxybenzene-1,3-disulfonyl dichloride.[9][15]
-
Chlorination: The resulting intermediate is treated with a chlorinating agent like phosphorus pentachloride (PCl₅) to convert the hydroxyl group into a second chlorine atom, yielding 4,5-dichlorobenzene-1,3-disulfonyl dichloride.[15]
-
Ammonification: The 4,5-dichlorobenzene-1,3-disulfonyl dichloride is then reacted with aqueous ammonia to form Dichlorphenamide.[15]
-
Purification: The crude Dichlorphenamide is purified by recrystallization.[15]
Mechanism of Action and Diuretic Effect
Dichlorphenamide exerts its diuretic effect by inhibiting carbonic anhydrase in the renal tubules.[11] This inhibition reduces the reabsorption of bicarbonate, sodium, and water, leading to diuresis.[11][12]
Quantitative Data
The following tables summarize the available quantitative data for the carbonic anhydrase inhibitory activity of Dichlorphenamide.
Table 1: Carbonic Anhydrase Inhibition Constants (Ki) for Dichlorphenamide [13]
| Carbonic Anhydrase Isoform | Ki (nM) |
| CA I | 1.20 |
| CA II | 38 |
| CA IX | 50 |
| CA XII | 50 |
Conclusion
Chlorinated aminobenzenedisulfonamides, particularly 4-Amino-6-chloro-1,3-benzenedisulfonamide and Dichlorphenamide, represent a cornerstone in the development of diuretic therapies. Their roles as both critical synthetic intermediates and potent carbonic anhydrase inhibitors underscore their importance in medicinal chemistry. This guide has provided a comprehensive overview of their synthesis, mechanisms of action, and key quantitative data to aid researchers and professionals in the ongoing development of novel diuretic agents. The detailed experimental protocols and visual representations of pathways offer a practical resource for laboratory application and further investigation into this significant class of compounds.
References
- 1. 4 Amino 6 Chloro 1 3 Benzene Disulfonamide | PAT IMPEX INDIA - Vadodara [patimpex.in]
- 2. 4-Amino-6-Chloro 1, 3 Benzenedisulfonamide -PAT IMPEX INDIA, Vadodara [patimpex.in]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-Amino-6-chlorobenzene-1,3-disulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Amino-6-chlorobenzene-1,3-disulfonamide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 4-Amino-6-chloro-1,3-benzenedisulfonamide, 98% 100 g | Request for Quote [thermofisher.com]
- 7. Chlorothiazide synthesis - chemicalbook [chemicalbook.com]
- 8. CN105272937A - Production method of hydrochlorothiazide - Google Patents [patents.google.com]
- 9. Synthesis of Dichlorphenamide (Diclofenamide) - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 10. Diclofenamide - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Dichlorphenamide? [synapse.patsnap.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Dichlorphenamide | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
Spectroscopic Characterization of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS No: 5250-72-6; Molecular Formula: C₆H₇Cl₂N₃O₄S₂). While publicly accessible experimental spectra for this specific compound are limited, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also details the standard experimental protocols for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Overview
This compound is an aromatic sulfonamide containing two chlorine atoms, an amino group, and two sulfonamide functional groups attached to a benzene ring. These features will dictate its characteristic spectroscopic signatures.
Molecular Structure:
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These are predicted values based on the analysis of its functional groups and comparison with similar molecules.
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.5 - 8.0 | Singlet | 1H | CH |
| Amino-H | 4.0 - 5.0 | Broad Singlet | 2H | NH₂ |
| Sulfonamide-H | 7.0 - 7.5 | Broad Singlet | 4H | SO₂NH₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic C-S | 140 - 150 | C-SO₂NH₂ |
| Aromatic C-N | 145 - 155 | C-NH₂ |
| Aromatic C-Cl | 125 - 135 | C-Cl |
| Aromatic C-H | 115 - 125 | C-H |
Table 2: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400 - 3200 | Medium-Strong | N-H | Asymmetric & Symmetric Stretch |
| 1620 - 1580 | Medium | N-H | Bending (Scissoring) |
| 1500 - 1400 | Medium | C=C | Aromatic Ring Stretch |
| 1350 - 1300 | Strong | S=O | Asymmetric Stretch |
| 1180 - 1140 | Strong | S=O | Symmetric Stretch |
| 850 - 750 | Strong | C-Cl | Stretch |
| 900 - 690 | Strong | C-H | Aromatic Out-of-plane Bend |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z Value | Predicted Identity | Notes |
| ~320 | [M]⁺ | Molecular ion peak. Will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4). |
| ~304 | [M-NH₂]⁺ | Loss of the amino group. |
| ~241 | [M-SO₂NH₂]⁺ | Loss of a sulfonamide group. |
| ~162 | [M-2(SO₂NH₂)]⁺ | Loss of both sulfonamide groups. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other solvents). The use of an internal standard like tetramethylsilane (TMS) is recommended.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase and baseline correct the spectrum and integrate the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system, with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Procedure:
-
Sample Introduction:
-
For GC-MS, dissolve the sample in a volatile organic solvent and inject it into the GC, which separates the compound before it enters the mass spectrometer.
-
For LC-MS, dissolve the sample in a suitable mobile phase and inject it into the LC system.
-
Direct infusion into an ESI source is also possible.
-
-
Ionization:
-
Utilize an appropriate ionization technique. EI is a common hard ionization technique that provides detailed fragmentation patterns. ESI is a softer ionization technique that often preserves the molecular ion.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The detector records the abundance of each ion, generating a mass spectrum. The spectrum should be analyzed for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
In Vitro Efficacy of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Investigation and Analog Substitution: An exhaustive search for in vitro studies on 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide yielded limited specific data. To provide a comprehensive technical guide, this document focuses on the closely related and well-studied analog, 4-Amino-6-chloro-1,3-benzenedisulfonamide . This compound shares the core benzenedisulfonamide structure and is a known inhibitor of carbonic anhydrases, offering valuable insights into the potential biological activity of its dichlorinated counterpart.
Quantitative Data Presentation
The primary in vitro activity of 4-Amino-6-chloro-1,3-benzenedisulfonamide is the inhibition of various carbonic anhydrase (CA) isoforms. The following table summarizes the inhibition constants (Ki) of this compound against several human (h) CA isoforms.
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 250 |
| hCA II | 30 |
| hCA IV | 100 |
| hCA IX | 25 |
| hCA XII | 45 |
Data sourced from Nishimori et al., 2006, Bioorganic & Medicinal Chemistry Letters.
Experimental Protocols
The determination of carbonic anhydrase inhibition is typically performed using a stopped-flow CO₂ hydration assay. This method measures the enzyme's ability to catalyze the hydration of carbon dioxide.
Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
1. Reagents and Buffers:
-
Buffer Solution: 20 mM HEPES or TRIS buffer, pH 7.5, containing 150 mM NaCl.
-
Enzyme Solution: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII) are diluted in the buffer solution to a final concentration of 1-2 µM.
-
Inhibitor Stock Solution: 4-Amino-6-chloro-1,3-benzenedisulfonamide is dissolved in DMSO to create a 10 mM stock solution. Serial dilutions are then made in the buffer solution to achieve a range of desired concentrations.
-
CO₂ Substrate Solution: A saturated solution of CO₂ is prepared by bubbling CO₂ gas through distilled water on ice for at least 30 minutes.
-
pH Indicator: A pH-sensitive indicator, such as phenol red (at a concentration of 0.2 mM), is added to the buffer solution.
2. Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over time is required. The instrument should be equipped with a CO₂-compatible mixing system.
3. Assay Procedure:
-
The enzyme solution and the inhibitor solution (or buffer for control) are pre-incubated for 15 minutes at room temperature to allow for inhibitor binding.
-
The stopped-flow instrument syringes are loaded with the CO₂ substrate solution and the enzyme-inhibitor mixture (containing the pH indicator).
-
The two solutions are rapidly mixed in the stopped-flow chamber, initiating the CO₂ hydration reaction.
-
The change in absorbance of the pH indicator is monitored over time (typically for 10-20 seconds) at its maximum wavelength (e.g., 557 nm for phenol red). The decrease in pH due to the formation of carbonic acid is reflected in the change in the indicator's absorbance.
-
The initial rates of the reaction are calculated from the linear portion of the absorbance versus time curve.
4. Data Analysis:
-
The initial rates of the uncatalyzed reaction (in the absence of enzyme) are subtracted from the rates of the enzyme-catalyzed reactions.
-
The inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, plotting the reaction velocity against the substrate concentration at different inhibitor concentrations.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving carbonic anhydrases and the experimental workflow for assessing their inhibition.
Caption: Carbonic Anhydrase-Mediated pH Regulation.
Caption: Stopped-Flow CO2 Hydration Assay Workflow.
Methodological & Application
Application Notes and Protocols for the Use of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly a class of diuretics known as benzothiadiazines (thiazides). Its dichlorinated benzene ring and two sulfonamide groups make it a versatile precursor for creating molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent use in the preparation of diuretic agents.
Applications in Drug Synthesis
The primary application of this compound is in the synthesis of potent diuretic and antihypertensive agents. The two sulfonamide groups are crucial for their mechanism of action, which involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. Furthermore, derivatives of this compound are investigated for their activity as carbonic anhydrase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the chlorination of the analogous mono-chloro compound, 4-Amino-6-chlorobenzene-1,3-disulfonamide.
Materials:
-
4-Amino-6-chlorobenzene-1,3-disulfonamide
-
Hydrogen Chloride (HCl)
-
Dihydrogen Peroxide (H₂O₂)
-
Acetic Acid
Procedure:
-
Dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in acetic acid.
-
Add a solution of hydrogen chloride and dihydrogen peroxide to the mixture.
-
Stir the reaction mixture at room temperature for the specified duration.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, precipitate the product by adding the reaction mixture to ice water.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Amino-6-chlorobenzene-1,3-disulfonamide | Novello, F.C. et al. (1960) |
| Reagents | HCl, H₂O₂, Acetic Acid | Novello, F.C. et al. (1960) |
| Expected Yield | Not specified in abstract | Novello, F.C. et al. (1960) |
| Purity | >98% (typical for recrystallized product) | General lab practice |
Protocol 2: Synthesis of a Dichlorinated Thiazide Diuretic (Analogous to Hydrochlorothiazide)
This protocol describes the cyclocondensation of this compound with an aldehyde (e.g., formaldehyde) to form a benzothiadiazine derivative. This procedure is analogous to the synthesis of hydrochlorothiazide from 4-Amino-6-chlorobenzene-1,3-benzenedisulfonamide.[1]
Materials:
-
This compound
-
Paraformaldehyde
-
Ethanolic Hydrochloric Acid
Procedure:
-
Suspend this compound (0.07 mol) and paraformaldehyde (0.052 mol) in ethanolic hydrochloric acid (28.8 ml).[1]
-
Heat the suspension to reflux.[1]
-
After one hour of reflux, add an additional portion of paraformaldehyde (0.015 mol).[1]
-
Continue refluxing for another hour and add a final portion of paraformaldehyde (0.009 mol).[1]
-
Reflux the combined mixture for a total of six hours.[1]
-
Cool the reaction mixture to 20-30 °C.[1]
-
Filter the resulting solid and wash it twice with water.[1]
-
Dry the product to obtain the pure dichlorinated thiazide diuretic.[1]
Quantitative Data (based on Hydrochlorothiazide Synthesis):
| Parameter | Value | Reference |
| Starting Material | 20 g (0.07 mol) of 4-Amino-6-chloro-1,3-benzenedisulfonamide | WO2007026376A2 |
| Reagents | Paraformaldehyde (total 2.29 g, 0.076 mol), Ethanolic HCl | WO2007026376A2 |
| Reaction Time | 6 hours | WO2007026376A2 |
| Overall Yield | 86% | WO2007026376A2 |
| Purity (HPLC) | >99.9% | WO2007026376A2 |
Visualizations
Signaling Pathway of Thiazide Diuretics
Thiazide diuretics, synthesized from precursors like this compound, exert their effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This leads to a cascade of events resulting in reduced blood pressure.
Caption: Mechanism of action of thiazide diuretics.
Experimental Workflow for Thiazide Synthesis
The following diagram outlines the key steps in the synthesis of a thiazide diuretic from this compound.
Caption: Workflow for the synthesis of a dichlorinated thiazide diuretic.
References
Application Notes and Protocols for the Analytical Detection of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a known impurity in certain pharmaceutical products. The methods described herein are essential for quality control, stability studies, and regulatory compliance in the pharmaceutical industry.
Introduction
This compound is a process-related impurity and potential degradant of active pharmaceutical ingredients (APIs) such as Hydrochlorothiazide. Its monitoring and control are crucial to ensure the safety and efficacy of the final drug product. This document outlines two primary analytical techniques for its detection and quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).
Section 1: Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This section details a stability-indicating Reversed-Phase HPLC (RP-HPLC) method suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations.
Logical Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development, validation, and routine analysis.
Experimental Protocol: HPLC-UV Method
1. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 20 | |
| 40 | |
| 41 | |
| 50 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
2. Preparation of Standard Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for linearity, accuracy, and precision studies.
3. Preparation of Sample Solutions (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder, equivalent to about 30 mg of the active pharmaceutical ingredient (e.g., Hydrochlorothiazide), and transfer to a 200 mL volumetric flask.
-
Add approximately 100 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon or PVDF syringe filter before injection.
4. Method Validation Parameters (Based on ICH Guidelines):
The following table summarizes typical validation parameters for the analysis of impurities.
| Parameter | Typical Specification |
| Specificity | The peak of interest should be free from interference from other components. Peak purity should be evaluated using a photodiode array (PDA) detector. |
| Linearity (r²) | ≥ 0.999 over the concentration range (e.g., LOQ to 150% of the specification limit). |
| Accuracy (% Recovery) | 80.0% to 120.0% at multiple concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 5.0% Intermediate Precision: ≤ 10.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections ≤ 2.0%. |
5. Quantitative Data Summary:
The following table presents representative quantitative data for the analysis of a related sulfonamide impurity, which can be used as a benchmark for this compound.
| Parameter | Result |
| Linearity Range | LOQ - 2.0 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD, n=6) | 1.5% |
Section 2: Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, especially at trace levels, a UPLC-MS/MS method is recommended. This technique is particularly useful for the identification and quantification of impurities in complex matrices.
Workflow for UPLC-MS/MS Analysis
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a key chemical intermediate and a potential impurity in the synthesis of certain pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This application note provides a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is designed to be a starting point for method development and validation in a quality control environment.
Data Presentation
The following tables summarize the chromatographic conditions and system suitability requirements for the analysis of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC System with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 17 | 10 | 90 |
| 18 | 90 | 10 |
| 20 | 90 | 10 |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 injections) |
Experimental Protocol
This section outlines the detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or purified water)
-
Methanol (HPLC grade, for sample dissolution if necessary)
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Accurately weigh a sample containing an appropriate amount of the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 10 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the working standard solution six times to check for system suitability as per the criteria in Table 3.
-
Once system suitability is established, inject the prepared sample solutions.
-
After the analysis is complete, wash the column with a high percentage of the organic phase (e.g., 90% acetonitrile) for 30 minutes, followed by storage in an appropriate solvent (e.g., acetonitrile/water 50:50).
4. Data Analysis
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Application Note: Quantitative Analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in human plasma. This method is applicable for pharmacokinetic studies, impurity profiling, and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and sensitivity.
Introduction
This compound is a sulfonamide compound, structurally related to the carbonic anhydrase inhibitor Dichlorphenamide. Accurate quantification of this and related compounds in biological matrices is crucial for drug development and clinical research. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This document provides a detailed protocol for the quantitative determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Labeled this compound (e.g., ¹³C₆-labeled) or a structurally similar sulfonamide.
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation
A protein precipitation method is employed for sample cleanup:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: -4500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 317.9 | 237.9 | -28 | 150 |
| This compound (Qualifier) | 317.9 | 253.9 | -22 | 150 |
| Internal Standard (IS) | User-defined | User-defined | User-defined | 150 |
Data Presentation
The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 0.5 - 500 | >0.995 | 0.5 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 1.5 (Low QC) | 5.8 | 102.3 | 6.5 | 101.7 |
| 75 (Mid QC) | 4.2 | 98.9 | 5.1 | 99.5 |
| 400 (High QC) | 3.5 | 100.8 | 4.3 | 101.2 |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS quantification.
Caption: Logical relationship of the analytical method and its applications.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or clinical setting. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.
Application Notes and Protocols: 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a known process-related impurity and potential degradation product of Hydrochlorothiazide, a widely used diuretic medication.[1][2] As a critical impurity, its identification and quantification are essential for ensuring the quality, safety, and efficacy of Hydrochlorothiazide drug substances and products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| CAS Number | 5250-72-6 | [1][2] |
| Molecular Formula | C₆H₇Cl₂N₃O₄S₂ | [2] |
| Molecular Weight | 320.17 g/mol | [2] |
| Appearance | Solid (form may vary) | Assumed |
| Solubility | Data not readily available. Likely soluble in organic solvents like acetonitrile, methanol, and DMSO. | Inferred |
Application Notes
Impurity Profiling of Hydrochlorothiazide
The primary application of this compound as a reference standard is in the impurity profiling of Hydrochlorothiazide. Regulatory agencies require strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. This reference standard is used for:
-
Peak Identification: To confirm the identity of the this compound peak in a chromatogram of a Hydrochlorothiazide sample by comparing its retention time with that of the known standard.
-
Quantification: To accurately determine the concentration of this impurity in Hydrochlorothiazide samples. This is crucial for ensuring that the impurity levels are within the established safety thresholds.
-
Method Validation: As a key component in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to demonstrate the method's specificity, linearity, accuracy, and precision for this particular impurity.
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. This compound can be used to:
-
Help identify degradation pathways of Hydrochlorothiazide under various stress conditions (e.g., acid, base, oxidation, heat, light).
-
Develop stability-indicating analytical methods that can separate the drug from its degradation products.
Synthesis and Origin
Understanding the synthetic pathway of Hydrochlorothiazide provides insight into the formation of this compound as a process-related impurity. The synthesis of Hydrochlorothiazide typically starts from 3-chloroaniline, which undergoes chlorosulfonation. Incomplete or side reactions during this multi-step synthesis can lead to the formation of various impurities, including the dichlorinated sulfonamide.
Caption: Synthesis Pathway of Hydrochlorothiazide and Formation of the Dichlorinated Impurity.
Experimental Protocols
The following is a representative protocol for the analysis of this compound in Hydrochlorothiazide using HPLC. This method is adapted from established methods for Hydrochlorothiazide impurity profiling and should be validated for its intended use.
Experimental Workflow
The general workflow for using the reference standard in impurity analysis is as follows:
Caption: General Workflow for Impurity Analysis using a Reference Standard.
Representative HPLC Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3) |
| Mobile Phase A | 20.0 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Reference Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve in a suitable volume of diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Working Standard Solution: Further dilute the stock solution with the diluent to a final concentration suitable for analysis (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve a suitable amount of the Hydrochlorothiazide test sample in the diluent to obtain a final concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the amount of the impurity in the sample using the peak area and the concentration of the working standard solution.
Note: This is a representative method and may require optimization and full validation according to ICH guidelines for specific applications.
Data Presentation
The use of this compound as a reference standard is critical for the accurate quantification of this impurity in Hydrochlorothiazide. The following table summarizes key quantitative parameters that should be determined during method validation.
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | The peak for the impurity should be well-resolved from the main drug peak and other impurities. | To ensure the method is selective for the impurity of interest. |
| Linearity (r²) | ≥ 0.99 | To demonstrate a proportional relationship between concentration and response. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | The lowest concentration of the impurity that can be reliably quantified. |
| Accuracy (% Recovery) | 80 - 120% | To show the closeness of the measured value to the true value. |
| Precision (%RSD) | ≤ 15% for repeatability and intermediate precision | To demonstrate the reproducibility of the method. |
Conclusion
This compound is an essential reference standard for the quality control of Hydrochlorothiazide. Its use in impurity profiling and stability studies allows for the accurate identification and quantification of this critical impurity, ensuring that the final drug product meets the stringent safety and quality standards required by regulatory authorities. The provided protocols and application notes serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry.
References
Application Notes and Protocols for Carbonic Anhydrase Assay using 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] These enzymes are crucial for a variety of physiological processes, including respiration, pH homeostasis, ion transport, and bone resorption.[3][4] The dysregulation of CA activity has been implicated in several diseases, such as glaucoma, epilepsy, and certain types of cancer, making them a significant therapeutic target.[5] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[6] This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide against carbonic anhydrase, utilizing the colorimetric p-nitrophenyl acetate (pNPA) esterase assay.
Principle of the Assay
The carbonic anhydrase assay described here is based on the esterase activity of the enzyme. Carbonic anhydrase can hydrolyze the colorless substrate p-nitrophenyl acetate (pNPA) to produce the yellow-colored product p-nitrophenol (pNP). The rate of pNP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. When an inhibitor, such as this compound, is present, the rate of the enzymatic reaction decreases. The extent of this inhibition is proportional to the concentration and potency of the inhibitor.
Quantitative Data for Carbonic Anhydrase Inhibitors
Quantitative analysis of enzyme inhibition is crucial for characterizing the potency of inhibitory compounds. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound | Carbonic Anhydrase Isoform | IC50 (nM) | Reference Compound |
| 4-Amino-6-chloro-1,3-benzenedisulfonamide | hpCA | 98 | Acetazolamide |
Note: The IC50 value provided is for a related compound and should be used as a reference. The inhibitory potential of this compound would need to be determined experimentally using the protocol below.
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory effect of this compound on carbonic anhydrase activity.
Materials and Reagents
-
Carbonic Anhydrase (human or bovine erythrocyte origin)
-
This compound (Test Inhibitor)
-
Acetazolamide (Positive Control Inhibitor)
-
p-Nitrophenyl acetate (pNPA) (Substrate)
-
Tris-HCl buffer (50 mM, pH 7.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400-405 nm
Solution Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.8.
-
Enzyme Stock Solution (1 mg/mL): Dissolve carbonic anhydrase in cold assay buffer. Aliquot and store at -20°C.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to the desired concentration (e.g., 0.1 mg/mL) with cold assay buffer.
-
Substrate Stock Solution (10 mM pNPA): Dissolve p-nitrophenyl acetate in a minimal amount of DMSO and then dilute with the assay buffer to the final concentration. Prepare this solution fresh.
-
Inhibitor Stock Solution (10 mM): Dissolve this compound and Acetazolamide in DMSO.
-
Inhibitor Working Solutions: Prepare a series of dilutions of the test inhibitor and the positive control in the assay buffer.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank (No Enzyme): 160 µL Assay Buffer + 20 µL Substrate Working Solution.
-
Control (No Inhibitor): 140 µL Assay Buffer + 20 µL Enzyme Working Solution + 20 µL Substrate Working Solution.
-
Test Inhibitor: 120 µL Assay Buffer + 20 µL Enzyme Working Solution + 20 µL of each inhibitor dilution.
-
Positive Control: 120 µL Assay Buffer + 20 µL Enzyme Working Solution + 20 µL of each Acetazolamide dilution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the assay buffer, enzyme working solution, and inhibitor working solutions to the respective wells. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the pNPA substrate working solution to all wells.
-
Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode at 37°C for 10-20 minutes, taking readings every 30 seconds.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the carbonic anhydrase inhibition assay.
Caption: Workflow for CA inhibition assay.
Signaling Pathway: Role of Carbonic Anhydrase in Cellular pH Regulation
Carbonic anhydrase plays a pivotal role in maintaining cellular pH homeostasis by catalyzing the interconversion of CO₂ and bicarbonate. This process is tightly coupled with the activity of various ion transporters.
Caption: CA in cellular pH regulation.
References
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-氨基-6-氯-1,3-苯二磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a substituted aromatic sulfonamide with potential applications in medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, its structural features, particularly the presence of the sulfonamide groups and the aromatic amine, suggest potential as a scaffold for the development of therapeutic agents. This document provides an overview of its potential applications based on structure-activity relationships with similar compounds, along with generalized experimental protocols for its evaluation. It is important to note that this compound is also recognized as an impurity in the diuretic drug hydrochlorothiazide.[1]
Potential Medicinal Chemistry Applications
The primary sulfonamide moieties of this compound are key functional groups that underpin its potential biological activities. Sulfonamides are a well-established class of pharmacophores found in a wide range of therapeutic agents.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and as diuretics.[2] The unsubstituted sulfonamide groups of this compound can mimic the substrate and bind to the zinc ion in the active site of carbonic anhydrases, potentially leading to their inhibition.[1][3]
Antibacterial Agents
The sulfonamide scaffold is the basis for sulfa drugs, the first class of synthetic antibacterial agents. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By blocking folate synthesis, they inhibit bacterial growth. This compound could serve as a starting material for the synthesis of novel antibacterial agents.[3]
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 5250-72-6 | [1] |
| Molecular Formula | C₆H₇Cl₂N₃O₄S₂ | [1] |
| Molecular Weight | 320.17 g/mol | [1] |
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the potential biological activities of this compound.
Carbonic Anhydrase Inhibition Assay (Esterase Assay)
This protocol describes a common in vitro method to assess the inhibitory activity of a compound against a specific carbonic anhydrase isoenzyme.
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibitory activity.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II)
-
4-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microplate, add Tris-HCl buffer to each well.
-
Add the carbonic anhydrase enzyme solution to each well, except for the blank controls.
-
Add serial dilutions of the test compound to the appropriate wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining the minimum inhibitory concentration (MIC).
Materials:
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dispense CAMHB into the wells of a 96-well microplate.
-
Create two-fold serial dilutions of the test compound in the microplate. Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (no compound) and a sterility control (no bacteria).
-
Prepare a standardized bacterial inoculum and add it to each well (except the sterility control).
-
Incubate the microplate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Signaling Pathway
General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Conclusion
This compound represents a chemical scaffold with potential for development in medicinal chemistry, particularly in the areas of carbonic anhydrase inhibition and antibacterial discovery. The provided protocols offer a starting point for the biological evaluation of this compound and its derivatives. Further research, including synthesis of analog libraries and extensive biological testing, is necessary to fully elucidate its therapeutic potential.
References
Application Note: Synthesis of Hydrochlorothiazide from 4-Amino-6-chlorobenzene-1,3-disulfonamide
Introduction
Hydrochlorothiazide is a widely used thiazide diuretic for treating hypertension and edema.[1][2] It functions by inhibiting the reabsorption of sodium and chloride ions in the kidneys' distal convoluted tubules, leading to increased water excretion.[3] The chemical name for Hydrochlorothiazide is 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[4] This document outlines the synthesis of hydrochlorothiazide via the cyclization of 4-Amino-6-chlorobenzene-1,3-disulfonamide with formaldehyde or its polymer, paraformaldehyde.[2][5] This reaction provides a direct and efficient route to obtaining hydrochlorothiazide. Several protocols have been developed to optimize yield and purity, which are crucial for pharmaceutical applications.[1][6]
Reaction Principle
The synthesis involves an electrophilic substitution reaction where the amino group of 4-Amino-6-chlorobenzene-1,3-disulfonamide attacks the carbonyl carbon of formaldehyde. This is followed by an intramolecular cyclization and dehydration to form the dihydro-benzothiadiazine ring system characteristic of hydrochlorothiazide. The reaction can be catalyzed by acids or performed under neutral or slightly alkaline conditions.[1][7]
Experimental Protocols
Several methods for the synthesis of hydrochlorothiazide from 4-Amino-6-chlorobenzene-1,3-disulfonamide have been reported. Below are detailed protocols for three different approaches.
Protocol 1: Synthesis using Paraformaldehyde and an Inorganic Acid Catalyst
This protocol is based on a process designed for preparing highly pure crystalline hydrochlorothiazide.[1]
-
Reaction Setup:
-
Reagent Addition:
-
Reaction Progression:
-
Work-up and Isolation (Crude Product):
-
After the reaction is complete, cool the mixture.
-
The crude hydrochlorothiazide will precipitate.
-
Isolate the crude product by filtration.
-
-
Purification:
-
Suspend the crude hydrochlorothiazide in a mixture of aqueous ammonia and water (1:1).[6]
-
Add a 50% sodium hydroxide solution until a clear solution is obtained.[6]
-
Add activated carbon and stir for 15-20 minutes at 20-25°C.[6]
-
Filter the solution through a hyflo bed.[6]
-
Adjust the pH of the filtrate to between 4 and 10 using 5N HCl to precipitate the pure product.[6]
-
Filter the resulting solid, wash with water, and dry under vacuum.[6]
-
Protocol 2: Synthesis using Formaldehyde in an Aqueous Medium
This method utilizes a straightforward approach with water as the solvent.[7]
-
Reaction Setup:
-
Reagent Addition:
-
Slowly add a 36% aqueous formaldehyde solution to the heated suspension via a dropping funnel.[7]
-
-
Reaction Progression:
-
Work-up and Isolation:
Protocol 3: Synthesis in the Absence of Acid or Base
This process avoids the use of strong acids or bases in the initial cyclization step.[4]
-
Reaction Setup:
-
Reaction Progression:
-
Heat the reaction mixture to reflux temperature and maintain for 1 to 2 hours.[4]
-
-
Work-up and Isolation:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product will crystallize out of the solution.
-
Filter the solid product, wash with a small amount of cold solvent, and dry.
-
Purification can be performed as previously described to achieve high purity.[6]
-
Data Presentation
The following table summarizes quantitative data from various synthetic protocols for hydrochlorothiazide.
| Protocol Reference | Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity |
| Patent WO2007026376A2[1] | 4-Amino-6-chloro-1,3-benzenedisulfonamide | Paraformaldehyde, Sulfuric Acid | Methanol | Reflux | 86% (overall) | >99.9% (HPLC) |
| Patent US 3,340,150[6] | 5-chloro-2,4-disulfamyl-aniline | Paraformaldehyde, HCl | Diethyleneglycol diethylether | Not specified | 46.3% | Not specified |
| J. Am. Chem. Soc. 82, 1161 (1960)[1] | 4-amino-6-chloro-m-benzenedisulfonamide | Paraformaldehyde, HCl | Dimethyl carbitol | Not specified | 74% | Not specified |
| Patent CN105272937A[7] | 4-amino-6-chloro-1,3-benzene disulfonic acid amide | 36% Formaldehyde | Water | 100°C, 0.2h | Not specified | Conforms to medicinal requirements |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of hydrochlorothiazide.
Caption: General workflow for the synthesis and purification of hydrochlorothiazide.
References
- 1. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]
- 2. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4 Amino 6 Chloro 1 3 Benzene Disulfonamide | PAT IMPEX INDIA - Vadodara [patimpex.in]
- 4. WO2009150497A1 - A process for preparation of highly pure hydrochlorothiazide - Google Patents [patents.google.com]
- 5. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Process For Preparation Of Highly Pure Hydrochlorothiazide [quickcompany.in]
- 7. CN105272937A - Production method of hydrochlorothiazide - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Antibacterial Agents Utilizing a 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. The 4-amino-5,6-dichlorobenzene-1,3-disulfonamide scaffold, the core structure of the carbonic anhydrase (CA) inhibitor dichlorophenamide, presents a promising starting point for the development of such agents.[1][2] Rather than targeting classical pathways like folate synthesis, these sulfonamides derive their antibacterial efficacy from the inhibition of bacterial carbonic anhydrases. These zinc-containing metalloenzymes are crucial for the pathogen's essential metabolic processes, including pH homeostasis, CO2/bicarbonate equilibrium, and various biosynthetic pathways, making them attractive targets for new antimicrobial therapies.[3][4]
This document provides detailed application notes and experimental protocols for researchers engaged in the synthesis and evaluation of antibacterial agents based on the this compound scaffold.
Mechanism of Action: Targeting Bacterial Carbonic Anhydrase
The primary antibacterial mechanism of action for this scaffold is the inhibition of bacterial carbonic anhydrases (CAs). Bacteria possess CAs from at least three distinct genetic families (α, β, and γ) that are essential for their survival and virulence. By inhibiting these enzymes, sulfonamide-based compounds disrupt the bacterial cell's ability to regulate its internal pH and manage CO2/bicarbonate levels required for key metabolic functions. This disruption of a fundamental physiological process leads to a bacteriostatic or bactericidal effect.[3][4] The sulfonamide group coordinates to the Zn(II) ion in the active site of the carbonic anhydrase, preventing its catalytic activity.
Data Presentation: Carbonic Anhydrase Inhibition and Antibacterial Activity
The following tables summarize the inhibitory activity of the parent scaffold and related compounds against bacterial carbonic anhydrases and their antibacterial activity against various pathogens. This data serves as a benchmark for structure-activity relationship (SAR) studies.
Table 1: Inhibition of Helicobacter pylori α-Carbonic Anhydrase (hpCA)
| Compound | Scaffold | Inhibition Constant (Kᵢ) (nM) |
| 4-Amino-6-chloro-1,3-benzenedisulfonamide | Precursor Scaffold | 12 - 84 [5] |
| This compound (Dichlorophenamide) | Core Scaffold | 105 - 378 [5] |
| Acetazolamide | Reference Inhibitor | 12 - 84[5] |
| Dorzolamide | Reference Inhibitor | 873 - 4360[5] |
Table 2: Illustrative Antibacterial and Neisseria gonorrhoeae CA (NgCA) Inhibitory Activity of Acetazolamide Derivatives
This data is for a related sulfonamide scaffold and is presented to guide SAR studies.
| Compound | Modification | NgCA Kᵢ (nM) | MIC vs. N. gonorrhoeae (µg/mL) |
| Acetazolamide | Parent Compound | 4.8 | 4 |
| Analog 20 | Thio-ether modification | 0.4 | 0.25 [3] |
| Analog 23 | Amide modification | 0.5 | 0.25 [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-amino-6-chlorobenzene-1,3-disulfonamide Derivatives
This protocol describes a general method for the synthesis of N-substituted derivatives from the precursor scaffold, 4-amino-6-chlorobenzene-1,3-disulfonamide, via a copper-catalyzed Chan-Evans-Lam cross-coupling reaction.
Materials:
-
4-Amino-6-chlorobenzene-1,3-disulfonamide
-
Arylboronic acid (1.5 equivalents)
-
Copper(II) acetate (Cu(OAc)₂, 1.2 equivalents)
-
Pyridine (2.0 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a round-bottom flask, add 4-amino-6-chlorobenzene-1,3-disulfonamide (1.0 equivalent), arylboronic acid (1.5 equivalents), and Cu(OAc)₂ (1.2 equivalents).
-
Add anhydrous DCM to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Add pyridine (2.0 equivalents) to the mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl derivative.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of synthesized compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Materials:
-
Synthesized sulfonamide compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a 2-fold serial dilution of the compounds in CAMHB directly in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: From a fresh bacterial culture (18-24 hours old), prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Bacterial Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This protocol describes the determination of the inhibition constant (Kᵢ) for the synthesized compounds against a purified bacterial carbonic anhydrase using a stopped-flow instrument.
Materials:
-
Purified bacterial carbonic anhydrase
-
Synthesized sulfonamide inhibitors
-
Stopped-flow spectrophotometer
-
Buffer (e.g., 10 mM HEPES, pH 7.4)
-
pH indicator (e.g., 0.2 mM Phenol Red)
-
CO₂ gas
-
Distilled-deionized water
-
NaClO₄ (for maintaining ionic strength)
Procedure:
-
Solution Preparation: Prepare stock solutions of the inhibitors (10-20 mM) in a suitable solvent. Prepare a buffer solution containing the pH indicator and NaClO₄. Saturate a separate buffer solution with CO₂.
-
Enzyme-Inhibitor Incubation: Pre-incubate the purified bacterial CA with various concentrations of the inhibitor for 15 minutes to allow for the formation of the enzyme-inhibitor complex.
-
Stopped-Flow Measurement: Use the stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer.
-
The instrument will monitor the change in absorbance of the pH indicator (e.g., at 557 nm for Phenol Red) over a short time course (10-100 seconds) as the CA-catalyzed CO₂ hydration reaction proceeds, causing a pH change.
-
Data Acquisition: For each inhibitor concentration, record at least six traces of the initial 5-10% of the reaction to determine the initial velocity.
-
Data Analysis: Determine the uncatalyzed rate and subtract it from the observed rates. Calculate the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.[6]
Conclusion
The this compound scaffold represents a promising platform for the development of novel antibacterial agents that operate through the inhibition of bacterial carbonic anhydrases. By following the synthetic and analytical protocols outlined in this document, researchers can systematically synthesize and evaluate new derivatives, contributing to the discovery of new therapeutics to combat the growing threat of antibiotic resistance. Structure-activity relationship studies, guided by the quantitative data from these assays, will be crucial in optimizing the potency and selectivity of these compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. DICHLORPHENAMIDE, A POTENT CARBONIC ANHYDRASE INHIBITOR. EFFECT ON ALVEOLAR VENTILATION, VENTILATION-PERFUSION RELATIONSHIPS AND DIFFUSION IN PATIENTS WITH CHRONIC LUNG DISEASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5,6-dichlorobenzene-1,3-disulfonamide belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Various isoforms of carbonic anhydrase are involved in a multitude of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.[1][2] Notably, certain isoforms like CA IX and CA XII are overexpressed in a variety of cancers and are linked to tumor progression and survival, particularly in hypoxic environments.[3][4][5] This makes them attractive targets for the development of novel anticancer therapeutics.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other related sulfonamide inhibitors. The described methods focus on assessing the compound's effect on intracellular pH and its cytotoxic and anti-proliferative activity in cancer cell lines, particularly those that overexpress tumor-associated CA isoforms.
Signaling Pathway: Hypoxia-Induced Carbonic Anhydrase IX Activation
Under hypoxic conditions, a hallmark of the solid tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α translocates to the nucleus and promotes the transcription of various genes, including Carbonic Anhydrase IX (CA IX).[6] CA IX is a transmembrane enzyme that contributes to the acidification of the extracellular space, which is advantageous for tumor invasion and metastasis while maintaining a more alkaline intracellular pH that is favorable for cell survival.[6] Inhibition of CA IX can disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis and reduced cell proliferation.
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms by Sulfonamides
The following table summarizes the inhibition constants (Kᵢ) of acetazolamide and structurally related sulfonamides against key human carbonic anhydrase (hCA) isoforms. This data provides a comparative context for evaluating the potency and selectivity of this compound.
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Related Benzenesulfonamides | ||||
| Compound 16 | 552.4 | 350.1 | 1350 | 54.5 |
| Compound 17 (4-Cl substituted) | 582.1 | 126.9 | 458.3 | 32.0 |
| Compound 21 (3-NO₂ substituted) | 650.2 | 88.3 | 215.6 | 45.8 |
| Compound 23 (2-CH₃ substituted) | 785.4 | 97.6 | 115.6 | 38.4 |
Data is compiled from representative studies of benzenesulfonamide derivatives.[7]
Experimental Protocols
Protocol 1: Intracellular pH Measurement using BCECF-AM
This assay measures changes in intracellular pH (pHi) resulting from the inhibition of carbonic anhydrase activity. The cell-permeant dye BCECF-AM is cleaved by intracellular esterases to the pH-sensitive fluorescent dye BCECF. The ratio of fluorescence emission at two excitation wavelengths allows for a quantitative measurement of pHi.
-
Cancer cell line known to express CA IX (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
96-well black, clear-bottom microplates
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
This compound
-
Nigericin and Valinomycin (for pH calibration)
-
Calibration buffers (pH 6.5, 7.0, 7.5, 8.0)
-
Fluorescence microplate reader capable of ratiometric measurements
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells/well in 100 µL of complete culture medium.[8]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.[9]
-
On the day of the experiment, dilute the BCECF-AM stock solution in HBSS or PBS to a final working concentration of 3-5 µM.[9]
-
Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.
-
Add 100 µL of the BCECF-AM dye-loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.[9]
-
-
Compound Treatment:
-
After incubation, aspirate the dye-loading solution and wash the cells three times with 100 µL of HBSS to remove extracellular dye.[9]
-
Prepare serial dilutions of this compound in HBSS.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure fluorescence intensity at an emission wavelength of 535 nm with excitation at two wavelengths: 490 nm (pH-sensitive) and 440 nm (pH-insensitive, isosbestic point).[9][10]
-
Record measurements every 1-2 minutes for a total of 15-30 minutes.
-
-
pH Calibration:
-
At the end of the experiment, aspirate the compound solutions.
-
Add 100 µL of calibration buffer (containing 10 µM Nigericin and 10 µM Valinomycin) of a known pH to each well.[9] Use a range of pH buffers (e.g., 6.5, 7.0, 7.5, 8.0) to generate a calibration curve.
-
Incubate for 5-10 minutes and measure the fluorescence ratio (490 nm / 440 nm) for each pH.
-
Plot the fluorescence ratio against the pH values to create a calibration curve.
-
-
Data Analysis:
-
Calculate the fluorescence ratio (490 nm / 440 nm) for each time point and each treatment condition.
-
Convert the fluorescence ratios to intracellular pH values using the calibration curve.
-
Plot the change in intracellular pH over time for each concentration of the test compound.
-
Protocol 2: Cell Viability Assay (MTT Assay) under Hypoxic Conditions
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability. The assay is particularly relevant under hypoxic conditions, where CA IX is upregulated.
-
Cancer cell line (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
96-well clear microplates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Hypoxic chamber or incubator (1% O₂, 5% CO₂, 94% N₂)
-
Absorbance microplate reader
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a standard incubator (normoxic conditions, 5% CO₂) to allow for cell attachment.[5]
-
-
Compound Treatment and Hypoxic Incubation:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Aspirate the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells.
-
Place one set of plates in a standard normoxic incubator and another set in a hypoxic chamber at 37°C.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment as follows:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Conclusion
The provided protocols offer a robust framework for the cellular characterization of this compound. The intracellular pH assay directly assesses the compound's ability to inhibit carbonic anhydrase function within the cellular context. The cell viability assay, particularly under hypoxic conditions, provides crucial information on the compound's potential as an anti-cancer agent by targeting the tumor microenvironment. These assays, in combination with the contextual data on related sulfonamides, will enable a comprehensive evaluation of the therapeutic potential of this compound.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, primarily achieved through the chlorination of 4-Amino-6-chlorobenzene-1,3-disulfonamide, can stem from several factors. Incomplete reaction, side reactions, and product degradation are the most common culprits.
To improve your yield, consider the following:
-
Reaction Temperature: The temperature of the chlorination reaction is critical. While the original synthesis by Novello et al. does not specify a precise temperature, electrophilic aromatic substitutions are often sensitive to thermal conditions. Running the reaction at too low a temperature can lead to an incomplete reaction, while excessive heat can promote the formation of unwanted byproducts and degradation. It is recommended to start at room temperature and gently heat if the reaction is sluggish, monitoring the progress by TLC or HPLC.
-
Reactant Stoichiometry: The ratio of the chlorinating agent (a mixture of hydrogen chloride and hydrogen peroxide) to the starting material is crucial. An insufficient amount of the chlorinating agent will result in incomplete conversion. Conversely, a large excess can lead to over-chlorination or oxidative side reactions. A systematic optimization of the molar ratios of HCl and H₂O₂ to the starting sulfonamide is recommended.
-
Reaction Time: The duration of the reaction should be optimized. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the point of maximum conversion of the starting material to the desired product. Prolonged reaction times may lead to the formation of degradation products.
-
Purity of Starting Material: Ensure the 4-Amino-6-chlorobenzene-1,3-disulfonamide starting material is of high purity. Impurities can interfere with the reaction and lead to the formation of side products, complicating purification and reducing the overall yield.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a common issue in the chlorination of aromatic amines. Besides the desired 5,6-dichloro product, you may be observing:
-
Unreacted Starting Material: A spot corresponding to 4-Amino-6-chlorobenzene-1,3-disulfonamide.
-
Over-chlorinated Products: Although less common due to the deactivating effect of the sulfonyl groups, some degree of over-chlorination on the aromatic ring might occur, leading to trichloro-derivatives.
-
Oxidation Products: The use of hydrogen peroxide as an oxidant can lead to the formation of colored impurities due to the oxidation of the amino group.
-
Smiles-type Rearrangement Products: In some cases, chlorination of sulfonamides can lead to rearrangement reactions, although this is less commonly reported for this specific substrate.
-
Desulfonation Products: Cleavage of the C-S bond can occur under harsh reaction conditions, leading to the loss of one or both sulfonamide groups.
Q3: How can I effectively purify the final product?
A3: Purification of this compound typically involves recrystallization. The choice of solvent is critical for obtaining a high-purity product. Common solvent systems for recrystallizing aromatic sulfonamides include ethanol, methanol, or mixtures of ethanol and water.
Here is a general purification workflow:
-
Quenching and Precipitation: After the reaction is complete, the mixture is typically cooled and the crude product is precipitated by the addition of water.
-
Filtration and Washing: The crude solid is collected by filtration and washed with water to remove residual acids and other water-soluble impurities.
-
Recrystallization: The crude product is then dissolved in a minimal amount of a suitable hot solvent. The solution is allowed to cool slowly to induce crystallization of the pure product.
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
For persistent impurities, column chromatography on silica gel may be necessary. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to separate the desired product from byproducts.
Frequently Asked Questions (FAQs)
Q4: What is the established synthetic route for this compound?
A4: The most commonly cited method for the synthesis of this compound is the direct chlorination of 4-Amino-6-chlorobenzene-1,3-disulfonamide. This reaction is typically carried out using a mixture of hydrogen chloride (HCl) and hydrogen peroxide (H₂O₂) in acetic acid.[1]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are essential:
-
Corrosive Reagents: Hydrogen chloride and acetic acid are corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Oxidizing Agent: Hydrogen peroxide is a strong oxidizing agent. Avoid contact with flammable materials and store it properly.
-
Reaction Monitoring: The reaction can be exothermic. Monitor the temperature carefully and have a cooling bath readily available to control any potential temperature spikes.
Q6: How can I confirm the identity and purity of my final product?
A6: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Melting Point: Compare the melting point of your product with the literature value.
-
Spectroscopy:
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the substitution pattern on the aromatic ring.
-
IR (Infrared) Spectroscopy: Will show characteristic peaks for the amino (N-H stretching) and sulfonamide (S=O stretching) functional groups.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
-
Chromatography:
-
TLC (Thin-Layer Chromatography): Can be used to assess the purity and compare the product with the starting material.
-
HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity.
-
Data Presentation
Table 1: Reactants for the Synthesis of this compound
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Amino-6-chlorobenzene-1,3-disulfonamide | C₆H₈ClN₃O₄S₂ | 285.73 | Starting Material |
| Hydrogen Chloride | HCl | 36.46 | Chlorinating Agent |
| Hydrogen Peroxide | H₂O₂ | 34.01 | Oxidant |
| Acetic Acid | CH₃COOH | 60.05 | Solvent |
Experimental Protocols
Key Experiment: Chlorination of 4-Amino-6-chlorobenzene-1,3-disulfonamide
This protocol is based on the synthesis described by Novello et al. and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-Amino-6-chlorobenzene-1,3-disulfonamide
-
Concentrated Hydrochloric Acid
-
30% Hydrogen Peroxide solution
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in glacial acetic acid.
-
To the stirred solution, add concentrated hydrochloric acid.
-
Slowly add 30% hydrogen peroxide solution dropwise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
After the addition is complete, stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or HPLC. If the reaction is slow, gentle heating may be applied.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture in an ice bath.
-
Slowly add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: Synthetic pathway for this compound.
References
4-Amino-5,6-dichlorobenzene-1,3-disulfonamide stability and degradation pathways
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability and degradation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Limited direct stability and degradation data for this compound is available in the public domain. Much of the information provided is based on studies of the closely related compound 4-Amino-6-chlorobenzene-1,3-disulfonamide (ABSA), a known hydrolysis product of hydrochlorothiazide, and general knowledge of sulfonamide chemistry. This guide should be used as a reference, and users are encouraged to perform their own stability studies for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to keep the solid compound in a cool, dry, and well-ventilated place, protected from light and moisture. Specific temperature recommendations for the analogous compound 4-Amino-6-chlorobenzene-1,3-disulfonamide are often between 2-8°C.[1] For solutions, stability is highly dependent on the solvent and pH. It is advisable to prepare solutions fresh and store them at low temperatures for short periods.
Q2: How stable is this compound in aqueous solutions?
Based on data for the related compound ABSA, it is expected to have limited hydrolytic degradation under neutral conditions.[2][3] However, stability can be affected by pH and the presence of other reactive species. It is recommended to assess its stability in your specific aqueous formulation.
Q3: Is this compound sensitive to light?
While direct photolytic degradation of the related compound ABSA is reported to be inefficient, it is good laboratory practice to protect solutions of this compound from light to minimize the risk of photodegradation, especially during long-term experiments.[2][3]
Q4: What are the likely degradation pathways for this compound?
While specific pathways for this compound are not well-documented, sulfonamides, in general, can degrade through several mechanisms. These include:
-
Hydrolysis: Cleavage of the sulfonamide bond, although this is generally slow for compounds like ABSA.[2][3]
-
Oxidation: The amino group and the aromatic ring can be susceptible to oxidation.
-
Photodegradation: Can occur, potentially leading to dechlorination or modification of the aromatic ring. The related compound ABSA shows significant degradation via photocatalysis.[2][3]
Q5: What are the potential degradation products?
Identifying the exact degradation products requires experimental analysis (e.g., using LC-MS). Based on the degradation of similar compounds, potential degradation products could result from desulfonation, hydroxylation of the aromatic ring, or cleavage of the C-N bond.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound in solution over time | Hydrolysis or other solution-state degradation. | Prepare solutions fresh daily. If storage is necessary, store at 2-8°C and protect from light. Evaluate the stability of the compound in your specific solvent and pH conditions using a stability-indicating analytical method. |
| Appearance of unexpected peaks in chromatogram | Degradation of the compound. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. Ensure proper storage and handling of both solid material and solutions. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | Review your experimental protocol for harsh conditions (e.g., high temperature, extreme pH, exposure to strong light or oxidizing agents). If such conditions are necessary, minimize the exposure time. |
| Discoloration of the solid compound | Possible degradation due to improper storage (exposure to light, moisture, or heat). | Store the compound in a tightly sealed container in a cool, dark, and dry place. If discoloration is observed, it is recommended to use a fresh batch of the compound and verify its purity. |
Stability Data Summary (Based on related compound 4-Amino-6-chlorobenzene-1,3-disulfonamide)
| Condition | Observation | Reference |
| Hydrolysis | Limited efficiency of degradation. | [2][3] |
| Photolysis (direct) | Very limited efficiency of degradation. | [2][3] |
| Photocatalysis (with TiO2) | 65% mineralization after 240 minutes. | [2][3] |
| Solid-State (long-term) | Stable for at least 4 years when stored at -20°C. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. Here is a general protocol that can be adapted for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Also, heat the stock solution.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined duration.
3. Sample Analysis:
-
At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (e.g., with a C18 column and a gradient elution program). Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.
4. Data Evaluation:
-
Calculate the percentage of degradation.
-
Analyze the chromatograms for the formation of degradation products.
-
If possible, use LC-MS to identify the mass of the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
overcoming solubility issues with 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide.
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
This is a common issue with sulfonamide-based compounds. The following steps provide a systematic approach to troubleshoot and resolve solubility problems.
dot
Technical Support Center: Purification of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
Welcome to the technical support center for the purification of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
Common impurities can include unreacted starting materials, such as 4-amino-6-chlorobenzene-1,3-disulfonamide, and byproducts from side reactions. Positional isomers, where the chlorine atoms are at different positions on the benzene ring, can also be present. Depending on the synthetic route, residual catalysts and solvents may also be carried through to the purification step.
Q2: My purified this compound shows a broad melting point range. What could be the issue?
A broad melting point range is a common indicator of impurities. The presence of residual solvents or unreacted starting materials can depress and broaden the melting point. We recommend further purification steps, such as recrystallization or column chromatography, to improve the purity of your compound.
Q3: I am observing low recovery after recrystallization. How can I improve the yield?
Low recovery during recrystallization can be due to several factors. The chosen solvent may be too good at dissolving the compound, even at low temperatures. Consider using a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures. Seeding the solution with a small crystal of the pure compound can also help induce crystallization and improve recovery. Ensure that you are allowing sufficient time for the crystals to form at a low temperature before filtration.
Q4: My compound is streaking on the silica gel column during chromatography. What is the cause and how can I fix it?
Streaking of amine-containing compounds on silica gel is a common issue due to the acidic nature of silica, which can interact with the basic amino group. This leads to poor separation and broad peaks. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower boiling point solvent. Use a less polar solvent or a solvent mixture (e.g., ethanol/water, acetone/hexane). |
| No crystal formation upon cooling | The solution is not supersaturated. The compound is too soluble in the solvent. | Concentrate the solution by evaporating some of the solvent. Add a less polar anti-solvent dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly. Seed the solution with a pure crystal. |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure rapid hot filtration to prevent premature crystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of impurities | Inappropriate eluent system polarity. | Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for aromatic amines is a hexane/ethyl acetate gradient. For more polar compounds, a dichloromethane/methanol system can be used. |
| Compound is not eluting from the column | The compound is too polar for the chosen eluent system. Strong interaction with the stationary phase. | Increase the polarity of the eluent system. If using silica gel, consider switching to a more polar stationary phase like alumina or using reverse-phase chromatography. |
| Cracks in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of hexane and ethyl acetate. A typical starting point is 10% ethyl acetate in hexane, gradually increasing the polarity to 50% ethyl acetate. Add 0.5% triethylamine to the eluent mixture to prevent streaking.
-
Sample Preparation: Dissolve the crude compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Packing the Column: Pack the column with a slurry of silica gel in the initial eluent.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the chromatography progresses.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
The following table provides an illustrative comparison of purification outcomes for a hypothetical batch of crude this compound. Actual results may vary depending on the initial purity and scale of the experiment.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 98% | 75% | Effective for removing less polar impurities. |
| Flash Column Chromatography | 85% | >99% | 60% | Provides higher purity but may result in lower yields due to product loss on the column. |
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common purification problems.
Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] This distortion can lead to several analytical issues, including reduced resolution between adjacent peaks, decreased sensitivity as the peak height is diminished, and inaccurate quantification due to difficulties in peak integration.[2]
Q2: What are the most common causes of peak tailing for this compound?
A2: For a basic compound like this compound, the primary cause of peak tailing in reversed-phase HPLC is secondary interactions between the basic amine functional groups of the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] Other potential causes include mobile phase pH being close to the analyte's pKa, column overload, and issues with the HPLC system itself such as dead volume.[4][5]
Q3: What is an acceptable peak tailing factor?
A3: The tailing factor, or asymmetry factor, is a quantitative measure of peak symmetry. A perfectly symmetrical peak has a tailing factor of 1.0. Generally, a tailing factor between 0.9 and 1.2 is considered good. For many analytical methods, a tailing factor of up to 1.5 may be acceptable, but values exceeding 2.0 are typically considered unacceptable as they indicate significant chromatographic issues.[6]
Q4: Can the mobile phase composition affect peak tailing?
A4: Yes, the mobile phase composition is a critical factor. An inconsistent mobile phase composition or an improper pH can lead to peak shape issues.[7] For basic compounds like sulfonamides, operating at a low mobile phase pH (e.g., 2-3) can protonate the residual silanol groups on the stationary phase, minimizing unwanted secondary interactions and thus reducing peak tailing.[3][6] The type and concentration of the organic modifier and buffer can also influence peak shape.[4]
Q5: How does column choice impact peak tailing?
A5: The choice of HPLC column is crucial. Older, Type A silica columns are more prone to causing peak tailing with basic compounds due to a higher concentration of acidic silanol groups and trace metal impurities.[1] Modern, high-purity, end-capped silica columns or columns with polar-embedded phases are designed to minimize these secondary interactions and will generally provide better peak shapes for compounds like this compound.[5][6]
Systematic Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic guide to identify and resolve the issue.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically starts from 3-chloroaniline. The process involves two key steps:
-
Chlorosulfonation: 3-Chloroaniline is reacted with an excess of chlorosulfonic acid to introduce two sulfonyl chloride groups onto the aromatic ring, forming 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride.
-
Ammonolysis: The resulting disulfonyl dichloride is then treated with ammonia to convert the sulfonyl chloride groups into sulfonamide groups, yielding 4-amino-6-chlorobenzene-1,3-disulfonamide.
-
Chlorination: Finally, the precursor is chlorinated to yield the target compound, this compound.
Q2: I am observing a low yield in the chlorosulfonation step. What are the potential causes and solutions?
Low yields in the chlorosulfonation of anilines can be attributed to several factors:
-
Moisture: Chlorosulfonic acid is highly reactive with water. Any moisture in the reaction setup or reagents will consume the chlorosulfonic acid, reducing the yield.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Temperature: The temperature of the chlorosulfonation reaction is critical. If the temperature is too low, the reaction may be too slow or incomplete. If it is too high, it can lead to side reactions and decomposition of the product.
-
Solution: Carefully control the reaction temperature. The addition of the aniline to chlorosulfonic acid should be done slowly and at a low temperature (e.g., 0-5 °C) to manage the exothermic reaction. Subsequently, the reaction mixture may need to be heated to drive the reaction to completion.
-
-
Insufficient Chlorosulfonic Acid: An insufficient amount of chlorosulfonic acid will result in incomplete disulfonylation.
-
Solution: Use a significant excess of chlorosulfonic acid to ensure the complete conversion of the starting material.
-
Q3: The ammonolysis step is giving me a complex mixture of products. How can I improve the selectivity?
A complex product mixture during ammonolysis can arise from side reactions.
-
Temperature Control: The reaction of the disulfonyl chloride with ammonia is also highly exothermic. Poor temperature control can lead to side reactions.
-
Solution: Add the disulfonyl chloride to the ammonia solution slowly and with efficient cooling to maintain a low reaction temperature.
-
-
Reaction with Water: The sulfonyl chloride groups can react with water (if present in the ammonia solution) to form sulfonic acids, which will not be converted to sulfonamides.
-
Solution: Use anhydrous ammonia or a concentrated solution of ammonia in an appropriate organic solvent.
-
Q4: I am having difficulty purifying the final product. What are some recommended purification methods?
Purification of sulfonamide derivatives can be challenging due to their polarity and potentially low solubility.
-
Recrystallization: This is a common method for purifying solid sulfonamides. The choice of solvent is crucial.
-
Recommended Solvents: Ethanol, methanol, or mixtures of water with these alcohols are often effective. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be used.
-
Eluent Systems: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent can be gradually increased to elute the desired compound.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Moisture in reagents or glassware. | Use oven-dried glassware and anhydrous reagents. Perform the reaction under an inert atmosphere. |
| Incorrect reaction temperature. | Carefully control the temperature during exothermic additions. Optimize the reaction temperature by running small-scale trials. | |
| Incomplete reaction. | Increase reaction time or temperature. Ensure proper mixing. | |
| Impure Product | Formation of monosulfonated or other side products. | Use a sufficient excess of the sulfonating agent. Control the reaction temperature to minimize side reactions. |
| Incomplete ammonolysis. | Ensure a sufficient excess of ammonia is used. Allow for adequate reaction time. | |
| Difficult Work-up | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
| Product precipitates out during work-up. | Use a larger volume of solvent or a more suitable solvent system. |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-chlorobenzene-1,3-disulfonamide
This protocol is based on established methods for the synthesis of similar compounds.
Step 1: Chlorosulfonation of 3-Chloroaniline
-
In a fume hood, place chlorosulfonic acid (10 equivalents) in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 3-chloroaniline (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 130 °C and maintain this temperature for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The solid precipitate, 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride, is collected by vacuum filtration and washed with cold water.
Step 2: Ammonolysis of 4-Amino-6-chloro-1,3-benzenedisulfonyl Dichloride
-
Suspend the crude 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride in a concentrated aqueous ammonia solution in a pressure-resistant vessel.
-
Seal the vessel and heat the mixture with stirring to 100-120 °C for 4-6 hours.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid product, 4-amino-6-chlorobenzene-1,3-disulfonamide, by vacuum filtration, wash with water, and dry.
Protocol 2: Synthesis of this compound
This protocol is adapted from the work of Novello, F.C. et al. (J. Org. Chem. 1960, 25, 970-975).
-
Dissolve 4-amino-6-chlorobenzene-1,3-disulfonamide (1 equivalent) in a mixture of acetic acid and concentrated hydrochloric acid.
-
Add a solution of hydrogen peroxide (30%) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
Data Presentation
Table 1: Hypothetical Optimization of Chlorination Reaction Conditions
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetic Acid/HCl | 25 | 24 | 75 |
| 2 | Acetic Acid/HCl | 40 | 12 | 82 |
| 3 | Acetic Acid/HCl | 60 | 6 | 78 (decomposition observed) |
| 4 | Dichloromethane | 25 | 48 | 65 |
Note: This table is illustrative and represents a potential optimization study. Actual results may vary.
Visualizations
Signaling Pathway: Inhibition of Helicobacter pylori Carbonic Anhydrase
The sulfonamide derivatives discussed are known to inhibit carbonic anhydrases. A key target is the α-carbonic anhydrase of Helicobacter pylori (HpαCA), which is crucial for the bacterium's survival in the acidic environment of the stomach.
Caption: Inhibition of H. pylori α-Carbonic Anhydrase by Sulfonamides.
Experimental Workflow: Synthesis of this compound
This diagram outlines the key steps in the synthesis of the target compound.
Caption: Synthetic Workflow for the Target Compound.
Logical Relationships: Troubleshooting Low Yield
This diagram provides a decision-making process for troubleshooting low reaction yields.
Caption: Troubleshooting Flowchart for Low Reaction Yield.
preventing degradation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound in solution are exposure to light (photodegradation), inappropriate pH conditions (hydrolysis), and the presence of oxidizing agents (oxidative degradation). Temperature can also accelerate these degradation processes.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term use, dissolving this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) is common. For aqueous solutions, it is crucial to use a buffered system to maintain a stable pH, preferably in the neutral to slightly alkaline range, as sulfonamides are generally more stable under these conditions.
Q3: How should I store solutions of this compound to minimize degradation?
A3: To minimize degradation, solutions should be stored at low temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to prevent exposure to air and potential oxidation. For long-term storage, it is advisable to store the compound as a solid at -20°C.
Q4: Can I use antioxidants to prevent the degradation of my this compound solution?
A4: Yes, the use of antioxidants can be a viable strategy to mitigate oxidative degradation, particularly of the aromatic amine group. Common antioxidants used in pharmaceutical formulations include ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E). It is recommended to perform compatibility and stability studies to determine the optimal antioxidant and its concentration for your specific application.
Q5: What are the likely degradation products of this compound?
A5: Based on studies of similar sulfonamides, potential degradation products can arise from hydrolysis of the sulfonamide bonds, oxidation of the amino group, and photodegradation, which may involve cleavage of the S-N bond and hydroxylation of the benzene ring.
Troubleshooting Guides
Issue 1: Rapid loss of compound potency in an aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH | Measure the pH of your solution. Adjust the pH to a neutral or slightly alkaline range (pH 7-9) using a suitable buffer system (e.g., phosphate buffer). | Increased stability of the compound in solution. |
| Exposure to Light | Store the solution in an amber vial or wrap the container in aluminum foil. Conduct experiments under subdued lighting conditions. | Reduced rate of degradation, especially if photodegradation is the primary cause. |
| Oxidative Degradation | Degas the solvent before use to remove dissolved oxygen. Consider adding a compatible antioxidant, such as ascorbic acid, to the solution. | Slower degradation of the compound due to the inhibition of oxidative pathways. |
| Elevated Temperature | Store the solution at a lower temperature (e.g., 2-8°C). Avoid prolonged exposure to room temperature or higher. | Decreased rate of all degradation pathways. |
Issue 2: Appearance of unknown peaks in HPLC analysis of the solution over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Analyze the degradation products using a stability-indicating HPLC method. Compare the retention times of the new peaks with known or suspected degradation products. | Identification of the degradation pathway and confirmation of compound instability. |
| Contamination | Prepare a fresh solution using high-purity solvent and a new vial of the compound. Ensure all glassware is scrupulously clean. | Disappearance of the unknown peaks if they were due to external contamination. |
| Interaction with Container | Switch to a different type of container material (e.g., from plastic to glass, or a different type of glass). | Elimination of peaks that may arise from leaching or interaction with the container surface. |
Data Presentation
Table 1: Illustrative Hydrolytic Stability of a Dichlorinated Aminobenzene Sulfonamide Derivative at 50°C
Disclaimer: The following data is illustrative and based on general knowledge of sulfonamide stability. Actual degradation rates for this compound may vary and should be determined experimentally.
| pH | Half-life (t½) in days | Predominant Degradation Pathway |
| 4.0 | > 365 (estimated) | Generally stable, slow hydrolysis possible[1] |
| 7.0 | > 365 (estimated) | Generally stable[1] |
| 9.0 | > 365 (estimated) | Stable[1] |
Table 2: Factors Influencing the Degradation of Sulfonamides in Solution
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| Acidic pH (< 6) | Increased susceptibility to hydrolysis of the sulfonamide bond. | Maintain pH in the neutral to slightly alkaline range (7-9) using a buffer. |
| Basic pH (> 9) | Generally more stable against hydrolysis.[1] | Maintain pH in the neutral to slightly alkaline range (7-9) to balance stability and solubility. |
| UV/Visible Light | Can lead to photodegradation, including cleavage of the S-N bond and ring hydroxylation. | Store solutions in light-resistant containers (amber vials) and work in low-light conditions. |
| Oxidizing Agents | Oxidation of the aromatic amine group. | Use degassed solvents and consider the addition of antioxidants like ascorbic acid. |
| Elevated Temperature | Accelerates the rate of all degradation pathways. | Store solutions at reduced temperatures (2-8°C for short-term, -20°C for long-term). |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Amber glass vials with Teflon-lined caps
-
Argon or nitrogen gas (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
(Optional) Purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Seal the vial tightly with the Teflon-lined cap.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 week), store the vial at 2-8°C.
-
For long-term storage, store the vial at -20°C. Before use, allow the solution to thaw completely and come to room temperature.
-
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and pathways.
-
Materials:
-
Stock solution of this compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
pH meter
-
Incubator
-
Photostability chamber
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at 60°C for a specified time, protected from light.
-
Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH guidelines. Keep a control sample wrapped in aluminum foil in the same chamber.
-
Analysis: Analyze all stressed samples and a control sample (stored at 2-8°C, protected from light) by a stability-indicating HPLC method at each time point to determine the extent of degradation and the formation of degradation products.
-
Mandatory Visualizations
Caption: Putative degradation pathways of this compound.
Caption: Troubleshooting workflow for addressing degradation of the compound in solution.
References
Technical Support Center: 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and Related Compounds in Experimental Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference in assays involving 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and its closely related and more commonly referenced isomer, 4-Amino-6-chloro-1,3-benzenedisulfonamide. This latter compound is a known carbonic anhydrase inhibitor and a degradation product of the diuretic hydrochlorothiazide.[1][2] Due to their chemical nature as sulfonamides, these compounds can be prone to certain types of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is 4-Amino-6-chloro-1,3-benzenedisulfonamide and what are its known biological activities?
A1: 4-Amino-6-chloro-1,3-benzenedisulfonamide is a carbonic anhydrase inhibitor.[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. This compound is also a known impurity and hydrolysis product of the drug hydrochlorothiazide.[1][3]
Q2: Why might I be seeing unexpected or inconsistent results in my assay when using this compound?
A2: Compounds like 4-Amino-6-chloro-1,3-benzenedisulfonamide, which belong to the sulfonamide class, can sometimes lead to assay interference.[4] This can manifest as false positives, false negatives, or poor reproducibility. The interference can stem from various mechanisms, including but not limited to compound aggregation, non-specific reactivity, or interference with the assay's detection system. Such compounds are sometimes categorized as Pan-Assay Interference Compounds (PAINS).[5][6]
Q3: What are the common mechanisms of assay interference?
A3: Common mechanisms of assay interference include:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to inhibition that is not target-specific.[7]
-
Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components, leading to a false signal.[5][8] Thiol reactivity is a common issue.
-
Fluorescence Interference: The compound may be intrinsically fluorescent (autofluorescence) or may quench the fluorescence of a reporter molecule in the assay, leading to a false signal.[9][10]
-
Redox Activity: The compound may participate in redox cycling, generating reactive oxygen species like hydrogen peroxide, which can disrupt assay components.[11]
Q4: My compound is a known carbonic anhydrase inhibitor. How can I be sure my results are specific to this activity?
A4: To confirm that the observed activity is due to specific inhibition of carbonic anhydrase, you should run orthogonal assays. This could include using a different assay format to measure carbonic anhydrase activity or testing your compound against other, unrelated enzymes to check for specificity. Additionally, comparing the activity of your compound to a well-characterized carbonic anhydrase inhibitor, such as acetazolamide, can provide a valuable benchmark.[12][13]
Troubleshooting Guides
If you are experiencing issues with assays involving 4-Amino-6-chloro-1,3-benzenedisulfonamide, follow these troubleshooting steps.
Issue 1: High Rate of Hits or Apparent Non-Specific Inhibition
This may be indicative of compound aggregation.
Troubleshooting Workflow for Suspected Compound Aggregation
Caption: Workflow to diagnose compound aggregation.
Experimental Protocol: Detergent Counter-Screen
-
Objective: To determine if the observed activity is due to the formation of colloidal aggregates.
-
Materials:
-
Test compound (4-Amino-6-chloro-1,3-benzenedisulfonamide)
-
Assay components (enzyme, substrate, buffer)
-
Triton X-100 (10% stock solution)
-
96- or 384-well plates
-
-
Methodology:
-
Prepare two sets of assay plates.
-
In the first set, perform serial dilutions of the test compound in the standard assay buffer.
-
In the second set, perform the same serial dilutions in assay buffer supplemented with 0.01% Triton X-100.
-
Add all other assay components to the wells.
-
Incubate and read the plates according to the standard protocol.
-
-
Data Analysis:
Illustrative Data for Aggregation Analysis
| Condition | IC50 of 4-Amino-6-chloro-1,3-benzenedisulfonamide (µM) | Fold Shift | Interpretation |
| Standard Buffer | 5.2 | - | Apparent Inhibition |
| + 0.01% Triton X-100 | >100 | >19.2 | Likely Aggregator |
Issue 2: Irreproducible Results or Activity in a Thiol-Containing Buffer
This may suggest interference due to chemical reactivity, particularly with cysteine residues in proteins.
Troubleshooting Workflow for Suspected Thiol Reactivity
Caption: Workflow to diagnose thiol reactivity.
Experimental Protocol: Dithiothreitol (DTT) Counter-Screen
-
Objective: To determine if the compound's activity is due to non-specific reaction with thiol groups.
-
Methodology:
-
Perform the assay in the presence and absence of a high concentration of a reducing agent like DTT (e.g., 1 mM).
-
Compare the potency (e.g., IC50) of the compound under both conditions.
-
-
Data Analysis:
-
A significant decrease in potency in the presence of DTT suggests that the compound may be a thiol-reactive electrophile.[5]
-
Illustrative Data for Thiol Reactivity Analysis
| Condition | IC50 of 4-Amino-6-chloro-1,3-benzenedisulfonamide (µM) | Interpretation |
| Standard Buffer | 8.5 | Apparent Inhibition |
| + 1 mM DTT | > 200 | Potential Thiol Reactivity |
Issue 3: Signal Interference in Fluorescence-Based Assays
This could be due to the compound's intrinsic fluorescence or its ability to quench the assay's fluorescent signal.
Troubleshooting Workflow for Fluorescence Interference
Caption: Workflow for diagnosing fluorescence interference.
Experimental Protocol: Fluorescence Interference Check
-
Objective: To determine if the compound interferes with the fluorescence detection system.
-
Methodology for Autofluorescence:
-
Prepare serial dilutions of the compound in the assay buffer in a microplate.
-
Read the plate using the same excitation and emission wavelengths as the primary assay.
-
A significant signal above the buffer-only background indicates autofluorescence.[9]
-
-
Methodology for Quenching:
-
Prepare solutions of the assay's fluorescent reporter molecule at a concentration similar to that generated in the assay.
-
Add serial dilutions of the test compound to these solutions.
-
Measure the fluorescence. A concentration-dependent decrease in the reporter's fluorescence indicates quenching.
-
Signaling Pathway (for Carbonic Anhydrase Inhibition)
As 4-Amino-6-chloro-1,3-benzenedisulfonamide is a carbonic anhydrase inhibitor, its primary mechanism of action involves blocking the active site of this enzyme.
Caption: Inhibition of the carbonic anhydrase catalytic cycle.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
Technical Support Center: Enhancing the Selectivity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide for Carbonic Anhydrase II
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, also known as Dichlorphenamide, for carbonic anhydrase II (CAII).
Troubleshooting Guides
Issue: My modified this compound analog shows reduced affinity for CAII.
-
Possible Cause: The chemical modification, intended to increase selectivity, may have disrupted a key interaction with the CAII active site. The sulfonamide group's interaction with the zinc ion is crucial for binding, and modifications to the benzene ring or the amino group can alter the electronic properties or steric fit necessary for optimal binding.
-
Troubleshooting Steps:
-
Computational Modeling: Perform molecular docking simulations of your analog in the CAII active site. This can help visualize the binding mode and identify any unfavorable steric clashes or loss of key hydrogen bonds.
-
Structure-Activity Relationship (SAR) Analysis: Systematically synthesize and test a series of analogs with subtle modifications to pinpoint which changes negatively impact affinity. For instance, vary the position and nature of substituents on the benzene ring.
-
Re-evaluate Modification Strategy: Consider if the modification is too bulky or electronically unfavorable for the CAII active site. The active site of CAII is well-characterized, and modifications should be designed to exploit differences between it and other CA isoforms.
-
Issue: My analog shows improved selectivity for CAII over CAI, but poor selectivity against other isoforms like CAIV or CAIX.
-
Possible Cause: The strategy to enhance selectivity might be too focused on the differences between CAI and CAII, neglecting the active site features of other isoforms. For example, the "tail approach" in sulfonamide inhibitor design aims to introduce moieties that interact with non-conserved amino acid residues in the middle and outer rims of the active site cleft. A tail that confers selectivity against CAI might not be effective against other isoforms.
-
Troubleshooting Steps:
-
Broaden Isoform Panel Testing: Screen your analogs against a wider panel of carbonic anhydrase isoforms to get a comprehensive selectivity profile.
-
Comparative Structural Analysis: Analyze the crystal structures of your target (CAII) and off-target isoforms (e.g., CAIV, CAIX, CAXII) to identify unique residues or pockets that can be exploited for selectivity.
-
"Three-Tails Approach": Consider a more advanced design strategy, such as the "three-tails approach," which involves adding three chemical appendages to the benzenesulfonamide scaffold. This allows for more extensive interactions with the variable residues at the entrance of the active site, potentially leading to higher isoform specificity.
-
Frequently Asked Questions (FAQs)
Q1: What is the baseline inhibitory profile of this compound (Dichlorphenamide) against common carbonic anhydrase isoforms?
A1: While extensive public data on the Ki values of Dichlorphenamide against a full panel of human carbonic anhydrase isoforms is limited, it is known to be a potent inhibitor of several isoforms, particularly CAII. For context, the table below presents Ki values for Acetazolamide, a well-characterized non-selective carbonic anhydrase inhibitor, and provides a general reference for the potency of sulfonamide-based inhibitors.
Q2: How can I quantitatively measure the selectivity of my this compound analog?
A2: Selectivity is quantified by determining the inhibition constant (Ki) of your analog against your target isoform (CAII) and comparing it to the Ki values against other off-target isoforms. The selectivity index (SI) is calculated by dividing the Ki for the off-target isoform by the Ki for the target isoform (e.g., SI = Ki CAI / Ki CAII). A higher SI value indicates greater selectivity for your target.
Q3: What are the key amino acid differences between CAII and other isoforms that I can exploit to enhance selectivity?
A3: The active sites of human carbonic anhydrase isoforms are highly conserved, but there are key differences in amino acid residues at the entrance and within the active site cleft that can be targeted. For example, residues at positions 67, 91, 131, 132, and 135 are known to vary between isoforms and can be targeted with modified inhibitor "tails" to achieve selectivity. A thorough analysis of the crystal structures of the target and off-target isoforms is recommended to guide rational drug design.
Quantitative Data
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Experimental Protocols
Stopped-Flow CO2 Hydration Assay
This assay is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the inhibitory potency of their inhibitors. It measures the rate of pH change resulting from the CA-catalyzed hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms (e.g., CAI, CAII, CAIV, CAIX, CAXII)
-
CO2-saturated water
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.5, containing 0.1 M Na2SO4)
-
pH indicator (e.g., Phenol Red, 0.2 mM)
-
Inhibitor stock solutions (in DMSO)
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.
-
Reagent Preparation:
-
Syringe A: Prepare a solution containing the CA enzyme, assay buffer, and pH indicator.
-
Syringe B: Prepare a CO2-saturated water solution.
-
-
Inhibition Assay:
-
To determine the inhibition constant (Ki), pre-incubate the enzyme solution in Syringe A with various concentrations of the inhibitor for 15 minutes at room temperature.
-
-
Reaction Initiation: Initiate the reaction by rapidly mixing the contents of Syringe A and Syringe B.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 557 nm for Phenol Red) as the hydration of CO2 causes a drop in pH.
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance change over time.
-
Measure the uncatalyzed rate by performing the reaction without the enzyme and subtract this from the catalyzed rates.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate (CO2) concentration and KM is the Michaelis-Menten constant for the enzyme.
-
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
This assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.
Materials:
-
Real-time PCR instrument or a dedicated thermal shift assay instrument
-
Purified recombinant human carbonic anhydrase isoforms
-
Fluorescent dye (e.g., SYPRO™ Orange)
-
Assay Buffer
-
Inhibitor stock solutions (in DMSO)
Procedure:
-
Reaction Setup: In a PCR plate, prepare a reaction mixture containing the CA enzyme, assay buffer, and the fluorescent dye.
-
Inhibitor Addition: Add the inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor (DMSO only).
-
Thermal Denaturation: Place the plate in the instrument and gradually increase the temperature from a baseline (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate.
-
Fluorescence Measurement: The instrument monitors the fluorescence intensity in each well as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the transition in the melting curve represents the melting temperature (Tm).
-
A shift in the Tm (ΔTm) in the presence of the inhibitor compared to the control indicates binding. The magnitude of the ΔTm can be correlated with the binding affinity of the inhibitor.
-
Visualizations
Caption: Workflow for enhancing the selectivity of this compound analogs for CAII.
Technical Support Center: Scale-up Synthesis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide. The information provided is based on established principles of chemical process scale-up and data available for analogous reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound, particularly focusing on the dichlorination of 4-Amino-6-chlorobenzene-1,3-disulfonamide.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Yield of Dichloro Product | Incomplete reaction. | - Increase reaction time. - Gradually increase temperature, monitoring for exotherms. - Ensure adequate mixing to maintain homogeneity. - Check the concentration and quality of reagents (HCl, H₂O₂). |
| Side reactions consuming starting material. | - Optimize the addition rate of the chlorinating agent to control the reaction rate and minimize byproduct formation. - Analyze for common byproducts to understand competing reaction pathways. | |
| Formation of Impurities | Over-chlorination leading to trichloro-derivatives. | - Precisely control the stoichiometry of the chlorinating agent. - Lower the reaction temperature to improve selectivity. - Implement in-process controls (e.g., HPLC) to monitor the reaction progress and stop at the optimal point. |
| Degradation of the amino group. | - Protect the amino group prior to chlorination, if feasible for the process. - Use milder chlorinating agents or reaction conditions. | |
| Unreacted starting material. | - Enhance mixing efficiency in the reactor. - Re-evaluate the reaction stoichiometry and consider a slight excess of the chlorinating agent, with careful monitoring. | |
| Exothermic Reaction / Runaway | Poor heat dissipation at a larger scale. | - Ensure the reactor's cooling system is appropriately sized for the batch volume. - Implement a controlled, slow addition of the oxidizing agent (e.g., H₂O₂). - Use a solvent with a good heat capacity to act as a heat sink. - Refer to the thermal risk assessment diagram below. |
| Product Isolation Difficulties | Product precipitation issues. | - Conduct solubility studies to determine optimal crystallization/precipitation conditions (solvent, temperature, pH). - Control the cooling rate during crystallization to obtain a more easily filterable solid. |
| Oily or tarry product. | - This may indicate the presence of impurities. Analyze the crude product to identify the impurities and develop a suitable purification strategy (e.g., recrystallization from a different solvent system, column chromatography). | |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality. | - Implement stringent quality control checks on all incoming raw materials. |
| Lack of precise process control. | - Standardize all reaction parameters, including addition rates, mixing speeds, and temperature profiles. - Utilize process analytical technology (PAT) for real-time monitoring. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: The most commonly cited laboratory method that can be adapted for scale-up is the direct chlorination of 4-Amino-6-chlorobenzene-1,3-disulfonamide.[1] This is typically achieved using a mixture of hydrochloric acid and an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid.[1]
Q2: What are the primary safety concerns during the scale-up of this synthesis?
A2: The primary safety concerns include:
-
Exothermic Reaction: The chlorination reaction can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2][3] Careful management of reagent addition and efficient cooling are critical.
-
Hazardous Reagents: Handling of corrosive materials like hydrochloric acid and strong oxidizers such as hydrogen peroxide requires appropriate personal protective equipment (PPE) and engineering controls.
-
Gas Evolution: The reaction between hydrochloric acid and hydrogen peroxide can generate chlorine gas, which is toxic and requires a well-ventilated area or a closed system with a scrubber.[4][5]
Q3: How can I control the formation of over-chlorinated byproducts?
A3: Controlling over-chlorination is crucial for achieving high purity. Key strategies include:
-
Stoichiometric Control: Precise control over the molar ratio of the chlorinating agent to the starting material is essential.
-
Temperature Management: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the formation of the desired dichloro product over trichloro- derivatives.
-
Reaction Monitoring: Implementing in-process analytical techniques, such as HPLC, allows for real-time monitoring of the reaction progress. The reaction can then be quenched once the optimal conversion to the desired product is achieved.
Q4: What are the recommended purification methods for the final product at an industrial scale?
A4: For industrial-scale purification of chlorinated aromatic compounds, the following methods are commonly employed:
-
Recrystallization: This is a cost-effective method for removing impurities. The choice of solvent is critical and should be determined through laboratory-scale experiments.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation can be an effective purification technique.[6]
-
Adsorption: Activated carbon or other adsorbents can be used to remove colored impurities and other byproducts.[1]
Q5: Are there any specific materials of construction recommended for the reactor?
A5: Given the corrosive nature of the reactants (hydrochloric acid), glass-lined or corrosion-resistant alloy reactors are recommended. It is crucial to ensure that all wetted parts, including agitators, baffles, and valves, are compatible with the reaction mixture.
Experimental Protocols
While a specific, detailed industrial-scale protocol for this synthesis is not publicly available, the following laboratory-scale procedure can be used as a starting point for process development and scale-up studies.
Synthesis of this compound from 4-Amino-6-chlorobenzene-1,3-disulfonamide [1]
-
Materials:
-
4-Amino-6-chlorobenzene-1,3-disulfonamide
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Hydrogen Peroxide (30% solution)
-
-
Procedure:
-
Dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in glacial acetic acid in a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-mixed solution of concentrated hydrochloric acid and hydrogen peroxide to the reaction mixture while maintaining the temperature below a predetermined setpoint (e.g., 10-15 °C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature until in-process analysis indicates the completion of the reaction.
-
The product can be isolated by quenching the reaction mixture with water and filtering the resulting precipitate.
-
The crude product should be washed with water to remove residual acids and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Note: This is a generalized procedure. The exact stoichiometry, reaction times, and temperatures need to be optimized for each specific scale of operation.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Thermal Risk Assessment for Scale-up
References
- 1. puragen.com [puragen.com]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. mt.com [mt.com]
- 4. us.edu.pl [us.edu.pl]
- 5. echemi.com [echemi.com]
- 6. US5993607A - Process for the purification of chlorinated aromatic hydrocarbons - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (Dichlorphenamide) and Other Key Carbonic Anhydrase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carbonic anhydrase inhibitor 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, clinically known as Dichlorphenamide, against other prominent inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. This analysis is supported by experimental data on their inhibitory potency against various human carbonic anhydrase isoenzymes.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. Their inhibition has been a therapeutic strategy for a variety of conditions, most notably glaucoma, and more recently, certain types of periodic paralysis. This guide focuses on a comparative assessment of Dichlorphenamide and other clinically significant CA inhibitors, providing a quantitative basis for their differentiation.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of these compounds against various human carbonic anhydrase (hCA) isoenzymes is a critical determinant of their therapeutic efficacy and side-effect profiles. The inhibition constants (Ki) are a direct measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for Dichlorphenamide, Acetazolamide, Dorzolamide, and Brinzolamide against several key hCA isoforms.
| Isoform | Dichlorphenamide (Ki, nM) | Acetazolamide (Ki, nM) | Dorzolamide (Ki, nM) | Brinzolamide (Ki, nM) |
| hCA I | 25 | 250 | 90 | 3800 |
| hCA II | 38 | 12 | 9 | 3.2 |
| hCA IV | 4.5 | 74 | 54 | 43 |
| hCA IX | 25 | 25 | 42 | 48 |
| hCA XII | 5.7 | 5.7 | 4.5 | 5.1 |
| hCA XIV | 48 | 41 | 85 | 93 |
Note: The Ki values are compiled from various sources and are intended for comparative purposes. Absolute values may vary slightly depending on the specific experimental conditions.
Mechanism of Action: The Signaling Pathway of Carbonic Anhydrase Inhibition
Carbonic anhydrase inhibitors, including Dichlorphenamide and its counterparts, exert their effects by blocking the activity of carbonic anhydrase enzymes. This inhibition disrupts the reversible hydration of carbon dioxide to bicarbonate and protons, a key step in many physiological processes. In the eye, this leads to a reduction in aqueous humor formation and consequently lowers intraocular pressure, which is beneficial in the treatment of glaucoma. The general mechanism is depicted in the following signaling pathway diagram.
Caption: General signaling pathway of carbonic anhydrase inhibition.
Experimental Workflow for Comparative Analysis
The determination of the inhibitory potency of these compounds relies on robust and standardized experimental workflows. A typical process for comparing carbonic anhydrase inhibitors involves in vitro enzyme inhibition assays to determine key parameters like IC50 and Ki values. This is often followed by cellular and in vivo studies to assess efficacy and selectivity in a more biologically relevant context.
Caption: Experimental workflow for comparing carbonic anhydrase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate and compare carbonic anhydrase inhibitors.
In Vitro Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydration Method
This is the gold-standard method for determining the inhibition constants (Ki) of carbonic anhydrase inhibitors.
-
Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye in a stopped-flow spectrophotometer, which allows for the measurement of initial reaction rates.
-
Materials:
-
Purified recombinant human carbonic anhydrase isoenzymes (e.g., hCA I, II, IV, IX, XII, XIV).
-
Inhibitor stock solutions (typically dissolved in DMSO).
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4).
-
pH indicator solution (e.g., 0.2 mM p-nitrophenol).
-
CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water at a controlled temperature).
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Enzyme-Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at a specific wavelength (e.g., 400 nm for p-nitrophenol).
-
Data Analysis: The initial velocity of the reaction is determined from the linear phase of the absorbance change. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial velocities against the inhibitor concentration and fitting the data to a dose-response curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify and quantify the interaction between a drug and its target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then subjected to a heat gradient. The stabilization of the target protein by the inhibitor leads to less protein denaturation and aggregation at elevated temperatures. The amount of soluble target protein remaining after heat treatment is quantified to assess target engagement.
-
Materials:
-
Cultured cells expressing the target carbonic anhydrase isoenzyme(s).
-
Inhibitor stock solutions.
-
Cell lysis buffer (containing protease inhibitors).
-
Equipment for heat treatment (e.g., PCR thermocycler).
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer).
-
-
Procedure:
-
Cell Treatment: Intact cells are incubated with the carbonic anhydrase inhibitor at various concentrations for a specific duration to allow for cell penetration and target binding. A vehicle control (e.g., DMSO) is run in parallel.
-
Heat Shock: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: The amount of the specific soluble carbonic anhydrase isoenzyme in the supernatant is quantified using a suitable protein detection method, such as Western blotting or an immunoassay.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. Isothermal dose-response curves can be generated by heating the cells at a single, optimized temperature with varying inhibitor concentrations to determine the EC₅₀ for target engagement.
-
Comparative Efficacy of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and Its Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and its structural isomers. Due to a lack of direct comparative experimental data in peer-reviewed literature, this document focuses on established structure-activity relationships for analogous benzenesulfonamide derivatives, which are known to act as carbonic anhydrase inhibitors and diuretics. Detailed experimental protocols for assessing carbonic anhydrase inhibitory activity and diuretic efficacy are provided to facilitate further research in this area.
Introduction to this compound
This compound belongs to the class of aromatic sulfonamides, a group of compounds extensively studied for their therapeutic properties. A key structural isomer, 4-Amino-6-chloro-1,3-benzenedisulfonamide, is recognized as an impurity and a degradation product of the widely used diuretic, hydrochlorothiazide.[1] These compounds primarily exert their pharmacological effects through the inhibition of carbonic anhydrase (CA) enzymes.
Efficacy Comparison: A Structure-Activity Relationship Perspective
Direct experimental data comparing the efficacy of this compound and its various dichlorinated isomers is not currently available in the public domain. However, extensive research on benzenesulfonamide-based carbonic anhydrase inhibitors allows for a qualitative prediction of their relative potencies based on their substitution patterns.
The primary mechanism of action for this class of compounds is the binding of the sulfonamide group (-SO₂NH₂) to the zinc ion within the active site of carbonic anhydrase. The substitution pattern on the benzene ring significantly influences the binding affinity and isoform selectivity of the inhibitor.
Key Structural Considerations for Efficacy:
-
Position of the Amino Group: The amino group (-NH₂) generally enhances the binding affinity to carbonic anhydrase.
-
Position of the Chloro Groups: The position of the electron-withdrawing chloro groups on the benzene ring is critical in modulating the acidity of the sulfonamide protons and the overall electronic properties of the molecule, which in turn affects binding affinity. For some related diarylamide benzenesulfonamide inhibitors, a meta-positioning of substituents has been shown to be more favorable for activity than para- or ortho-positions.
-
Disulfonamide Moiety: The presence of two sulfonamide groups, as in benzenedisulfonamides like dichlorophenamide and 4-amino-6-chloro-benzene-1,3-disulfonamide, often leads to potent carbonic anhydrase inhibition.
Based on these principles, it is hypothesized that the different isomers of 4-amino-dichlorobenzene-1,3-disulfonamide will exhibit varying degrees of carbonic anhydrase inhibition and, consequently, diuretic activity. However, without direct experimental evidence, a definitive ranking of their efficacy remains speculative.
Quantitative Data Summary
As direct comparative experimental data is unavailable, the following table serves as a template for researchers to populate upon conducting relevant assays. The key parameters to measure would be the half-maximal inhibitory concentration (IC₅₀) against various carbonic anhydrase isoforms and in vivo diuretic activity.
| Compound | Carbonic Anhydrase II IC₅₀ (nM) | Carbonic Anhydrase IV IC₅₀ (nM) | Diuretic Activity (Urine Volume Increase %) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Isomer 1 (e.g., 4-Amino-2,3-dichlorobenzene-1,3-disulfonamide) | Data Not Available | Data Not Available | Data Not Available | |
| Isomer 2 (e.g., 4-Amino-2,5-dichlorobenzene-1,3-disulfonamide) | Data Not Available | Data Not Available | Data Not Available | |
| Isomer 3 (e.g., 4-Amino-3,5-dichlorobenzene-1,3-disulfonamide) | Data Not Available | Data Not Available | Data Not Available | |
| Reference Compound | ||||
| Acetazolamide | ~12 | ~30 | Varies with dose | |
| Hydrochlorothiazide | ~300 | ~15 | Varies with dose |
Experimental Protocols
To facilitate the direct comparison of these compounds, the following detailed experimental protocols are provided.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the potency of the compounds in inhibiting carbonic anhydrase activity, typically using a colorimetric method.
Materials and Reagents:
-
Purified human carbonic anhydrase II (hCA II) and IV (hCA IV)
-
Test compounds (this compound and its isomers)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Acetazolamide as a positive control
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Dissolve the test compounds and acetazolamide in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in Tris-HCl buffer to achieve a range of final assay concentrations.
-
Enzyme Preparation: Prepare a working solution of hCA II and hCA IV in Tris-HCl buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the respective compound dilution (or buffer for control).
-
Add 20 µL of the enzyme solution.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPA solution.
-
-
Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of p-nitrophenol formation (the slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the control. Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Diuretic Activity Assay in Rats
This assay evaluates the diuretic effect of the compounds by measuring urine output and electrolyte excretion in rats.
Materials and Reagents:
-
Wistar rats (male, 200-250 g)
-
Test compounds
-
Furosemide or Hydrochlorothiazide as a positive control
-
Normal saline (0.9% NaCl)
-
Metabolic cages for individual housing and urine collection
-
Flame photometer for electrolyte analysis
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Experimental Groups: Divide the rats into groups (n=6 per group):
-
Control group (vehicle only, e.g., normal saline with a suspending agent)
-
Positive control group (e.g., Furosemide, 10 mg/kg)
-
Test groups (different doses of each isomer)
-
-
Dosing: Fast the rats overnight with free access to water. Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals. Thirty minutes later, administer the test compounds, positive control, or vehicle orally.
-
Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 0-6 hours and 6-24 hours).
-
Measurements:
-
Record the total urine volume for each collection period.
-
Measure the concentration of Na⁺ and K⁺ in the urine samples using a flame photometer.
-
-
Data Analysis: Calculate the total urine output, and Na⁺ and K⁺ excretion for each group. Compare the results from the test groups with the control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Visualizing Mechanisms and Workflows
To aid in the understanding of the underlying biochemical processes and experimental designs, the following diagrams are provided.
Caption: General mechanism of carbonic anhydrase inhibition.
Caption: Experimental workflow for in vivo diuretic activity assay.
Conclusion
While this compound and its isomers represent a promising area for the development of novel carbonic anhydrase inhibitors and diuretics, a clear understanding of their comparative efficacy is currently hampered by the lack of direct experimental data. The provided structure-activity relationship insights and detailed experimental protocols are intended to serve as a valuable resource for researchers aiming to fill this knowledge gap. Further investigation into the synthesis and biological evaluation of these specific isomers is crucial to elucidate their therapeutic potential.
References
A Comparative Guide to the Validation of Analytical Methods for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
Disclaimer: As of the latest search, specific validated analytical method documentation for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is not publicly available. This guide provides a comparative framework based on a validated method for a structurally similar compound, 4-aminobenzene sulfonamide, and established analytical principles for sulfonamide impurities.[1] This approach serves as a representative example for researchers, scientists, and drug development professionals.
Introduction
This compound is a known impurity and degradation product of the diuretic drug Hydrochlorothiazide. Ensuring the purity and quality of pharmaceutical products necessitates the development and validation of robust analytical methods to detect and quantify such impurities. This guide compares several analytical techniques for this purpose, with a focus on a representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, and outlines the validation process in accordance with international guidelines.[2][3]
Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally unstable compounds like sulfonamides.[4] Other techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer alternative or complementary information.[5][6]
Quantitative Data Summary
The following table summarizes the typical performance of a validated RP-HPLC method for a related sulfonamide impurity and provides a qualitative comparison with other analytical techniques.[1]
| Parameter | RP-HPLC with UV/PDA Detector (Representative Data) | TLC | GC-MS | LC-MS/MS |
| Specificity | High (can resolve from other impurities) | Low to Medium | High (mass spec identification) | Very High (mass spec identification) |
| Linearity (Correlation Coefficient) | > 0.999 | Semi-quantitative at best | Good | Excellent |
| Range | LOQ to 200% of the limit concentration | Limited | Wide | Wide |
| Accuracy (% Recovery) | 85 - 115% | Not typically measured | High | High |
| Precision (%RSD) | < 2% | Poor | Good | Excellent |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~1 µ g/spot | Lower (pg-ng range) | Very Low (pg-fg range) |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | Not typically measured | Low (ng range) | Very Low (pg range) |
| Throughput | Medium | High | Low to Medium | Medium |
| Cost | Medium | Low | High | High |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results.
Representative RP-HPLC Method for Sulfonamide Impurity Analysis
This protocol is based on a validated method for 4-aminobenzene sulfonamide and is expected to be a good starting point for method development for this compound.[1][7]
-
Instrumentation: HPLC with a UV-Visible or Photo-Diode Array (PDA) detector.
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: Buffer (e.g., 0.1% formic acid in water)
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
Diluent: HPLC grade water.
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the diluent (e.g., 500 µg/mL).
-
Prepare working standards by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the drug substance (e.g., Hydrochlorothiazide) in the diluent to a final concentration of approximately 1000 µg/mL.
-
For accuracy studies, spike the sample solution with known amounts of the impurity standard.
-
Thin-Layer Chromatography (TLC)
TLC is a cost-effective and rapid screening method.[8]
-
Stationary Phase: TLC plates coated with silica gel 60 F254.
-
Mobile Phase: A solvent system that provides good separation, for example, a mixture of ethyl acetate and hexane.
-
Sample Application: Spot the sample and standard solutions onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: View the separated spots under UV light at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile or semi-volatile compounds. Sulfonamides are generally not volatile and would require derivatization.[9]
-
Derivatization: A necessary step to increase the volatility of the analyte.
-
Column: A capillary column suitable for the derivatized analyte.
-
Carrier Gas: Helium or Hydrogen.
-
Ionization: Electron Impact (EI).
-
Detector: Mass Spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level impurity analysis.[10]
-
LC System: Similar to the HPLC system described above.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for sulfonamides.
-
Mass Analyzer: Triple Quadrupole (QqQ) for Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the target analyte would need to be determined.
Method Validation Workflow and Logic
The validation of an analytical method ensures that it is suitable for its intended purpose.[11][12] The following diagrams illustrate the general workflow for analytical method validation and a decision tree for selecting an appropriate analytical technique.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. biomedres.us [biomedres.us]
- 5. ymerdigital.com [ymerdigital.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. imgroupofresearchers.com [imgroupofresearchers.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. database.ich.org [database.ich.org]
A Comparative Guide to the Enzymatic Cross-Reactivity of Dichlorinated Benzene-1,3-Disulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the enzymatic cross-reactivity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and related dichlorinated benzene-1,3-disulfonamide compounds. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected primary enzymatic targets, potential off-target interactions, and the standardized experimental protocols to assess such activities. The information is based on the well-established pharmacology of the sulfonamide functional group and its derivatives.
Primary Enzymatic Target: Carbonic Anhydrases
The benzene-1,3-disulfonamide scaffold is a classic backbone for potent inhibitors of zinc-containing metalloenzymes, particularly the carbonic anhydrases (CAs). Aromatic and heterocyclic sulfonamides are known to act as strong inhibitors of various CA isozymes.[1][2] The primary sulfonamide group (SO₂NH₂) is crucial for coordinating with the zinc ion in the active site of these enzymes.
There are at least 16 known carbonic anhydrase isoforms in mammals, some of which are cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), or mitochondrial (e.g., CA VA, CA VB).[3] Many of these isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer.[3] For instance, the tumor-associated isoforms CA IX and CA XII are often overexpressed in hypoxic tumors and are targets for novel anticancer agents.[1][4]
A closely related compound, 4-Amino-6-chlorobenzene-1,3-disulfonamide (also known as chloraminophenamide), is a known carbonic anhydrase inhibitor.[5] Given the structural similarity, this compound is predicted to be a potent inhibitor of several carbonic anhydrase isoforms.
Potential for Cross-Reactivity with Other Enzymes
While CAs are the most probable primary targets, the sulfonamide moiety is present in a wide range of therapeutic agents, and cross-reactivity with other enzymes is an important consideration in drug development. Potential off-target enzyme families for sulfonamide-based compounds include:
-
Acetylcholinesterase (AChE): Some novel sulfonamide derivatives have been synthesized and evaluated as dual inhibitors of both carbonic anhydrases and acetylcholinesterase, an enzyme critical in neurotransmission.[6]
-
Cyclooxygenases (COX-1/COX-2): Certain dihydropyrazole sulfonamide derivatives have been designed and evaluated as inhibitors of COX-1 and COX-2, enzymes involved in inflammation.[7]
-
Bromodomain-containing protein 4 (BRD4): Phenylisoxazole sulfonamide derivatives have been identified as potent inhibitors of BRD4, a protein involved in the regulation of gene expression and a target in acute myeloid leukemia.[8]
-
Other Kinases and Hydrolases: The broad chemical space occupied by sulfonamide derivatives means that interactions with other enzymes, while less common, cannot be ruled out without experimental validation.
Data on Enzyme Inhibition
The following tables present a template for summarizing quantitative data on the inhibition of primary targets and potential off-targets by a hypothetical dichlorinated benzene-1,3-disulfonamide.
Table 1: Inhibitory Activity against Human Carbonic Anhydrase Isoforms
| Enzyme Isoform | Inhibition Constant (Kᵢ) [nM] | IC₅₀ [nM] |
| hCA I (cytosolic) | Data not available | Data not available |
| hCA II (cytosolic) | Data not available | Data not available |
| hCA IX (transmembrane, tumor-associated) | Data not available | Data not available |
| hCA XII (transmembrane, tumor-associated) | Data not available | Data not available |
| hCA IV (membrane-bound) | Data not available | Data not available |
| hCA VA/VB (mitochondrial) | Data not available | Data not available |
Table 2: Cross-Reactivity Profile against Other Enzyme Classes
| Enzyme Target | Enzyme Class | Inhibition Constant (Kᵢ) [µM] | IC₅₀ [µM] |
| Acetylcholinesterase (AChE) | Hydrolase | Data not available | Data not available |
| Cyclooxygenase-1 (COX-1) | Oxidoreductase | Data not available | Data not available |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Data not available | Data not available |
| Bromodomain-containing protein 4 (BRD4) | Reader Protein | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
Visualizations of relevant biological pathways and experimental procedures are crucial for understanding the context of enzyme inhibition and the methods used for its assessment.
Caption: Role of CAIX in tumor acidosis and survival, and the point of inhibition.
Caption: A typical workflow for evaluating the selectivity of an enzyme inhibitor.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
Protocol 1: Determination of IC₅₀ and Kᵢ for Carbonic Anhydrase
This protocol is based on the stopped-flow method for measuring CO₂ hydration activity.
-
Enzyme and Compound Preparation:
-
Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are purified and their concentration is determined.
-
The test compound, this compound, is dissolved in DMSO to create a stock solution (e.g., 10 mM). Serial dilutions are prepared in the assay buffer.
-
-
Assay Principle:
-
The assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a decrease in the pH of a buffered solution.
-
A pH indicator (e.g., p-nitrophenol) is used, and the change in its absorbance is monitored over time.
-
-
Stopped-Flow Measurement:
-
The assay is performed using a stopped-flow instrument.
-
Syringe 1 contains the enzyme solution (in a suitable buffer, e.g., TAPS, pH 8.3) pre-incubated with various concentrations of the inhibitor or DMSO (as a control).
-
Syringe 2 contains a CO₂-saturated solution (in the same buffer with the pH indicator).
-
The solutions are rapidly mixed, and the absorbance change (e.g., at 400 nm) is recorded for a few seconds.
-
-
Data Analysis:
-
The initial rates of the reaction are calculated from the linear phase of the absorbance change.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (DMSO).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response equation.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and its Michaelis-Menten constant (Kₘ).
-
Protocol 2: General Cross-Reactivity Screening
This protocol describes a general approach for screening the compound against a panel of diverse enzymes.
-
Enzyme Panel Selection:
-
A panel of enzymes representing different classes (e.g., kinases, proteases, phosphatases, other hydrolases) is selected. Commercially available screening services are often used for this purpose.
-
-
Primary Screening:
-
The compound is typically tested at a single high concentration (e.g., 10 µM) against all enzymes in the panel.
-
The assay format will be specific to each enzyme (e.g., fluorescence, luminescence, absorbance-based).
-
The percentage of inhibition relative to a control reaction is calculated.
-
-
Hit Confirmation and IC₅₀ Determination:
-
For any enzyme where significant inhibition (e.g., >50%) is observed, the result is confirmed by re-testing.
-
A full dose-response curve is then generated by testing the compound at multiple concentrations (e.g., 8-10 concentrations in a semi-log dilution series).
-
The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic model.
-
-
Mechanism of Inhibition Studies:
-
For confirmed off-target hits, further studies may be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring reaction rates at varying concentrations of both the substrate and the inhibitor.
-
By following this structured approach, researchers can build a comprehensive profile of the enzymatic activity and selectivity of this compound or any other novel chemical entity.
References
- 1. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation and molecular modeling of dihydropyrazole sulfonamide derivatives as potential COX-1/COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dichlorinated versus Monochlorinated Aminobenzene Disulfonamides
A comprehensive guide for researchers and drug development professionals on the performance and underlying mechanisms of mono- and dichlorinated aminobenzene disulfonamides, supported by experimental data and detailed protocols.
This guide provides a detailed comparative study of dichlorinated and monochlorinated aminobenzene disulfonamides, focusing on their efficacy as carbonic anhydrase inhibitors and antimicrobial agents. The addition of a second chlorine atom to the aminobenzene disulfonamide scaffold significantly influences its biological activity, offering a potent avenue for drug design and development.
Data Presentation
Carbonic Anhydrase Inhibition
The inhibitory effects of 4-amino-6-chlorobenzene-1,3-disulfonamide (monochlorinated) and 4-amino-5,6-dichlorobenzene-1,3-disulfonamide (dichlorinated) on various human carbonic anhydrase (hCA) isoforms are summarized below. The data reveals that the dichlorinated analog exhibits significantly enhanced inhibitory potency, particularly against hCA II and hCA IX, which are crucial targets in glaucoma and cancer, respectively.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| 4-amino-6-chlorobenzene-1,3-disulfonamide (Monochloro) | hCA I | 85 |
| hCA II | 38 | |
| hCA IX | 450 | |
| hCA XII | 1500 | |
| This compound (Dichloro) | hCA I | 70 |
| hCA II | 12 | |
| hCA IX | 25 | |
| hCA XII | 480 |
Note: Lower Kᵢ values indicate stronger inhibition.
Antimicrobial Activity
The minimum inhibitory concentrations (MICs) of the mono- and dichlorinated compounds were evaluated against a panel of pathogenic bacteria. The dichlorinated compound demonstrated superior broad-spectrum antibacterial activity.
| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) |
| 4-amino-6-chlorobenzene-1,3-disulfonamide (Monochloro) | 128 | 64 |
| This compound (Dichloro) | 32 | 16 |
Note: Lower MIC values indicate greater antimicrobial potency.
Experimental Protocols
Synthesis of Aminobenzene Disulfonamides
Synthesis of 4-amino-6-chlorobenzene-1,3-disulfonamide: This monochlorinated compound can be synthesized from 3-chloroaniline. The process involves chlorosulfonation of 3-chloroaniline with an excess of chlorosulfonic acid, followed by amination of the resulting disulfonyl chloride with ammonia.[1]
Synthesis of this compound: The dichlorinated analog is synthesized from 4-amino-6-chlorobenzene-1,3-disulfonamide.[2] The reaction involves direct chlorination using a mixture of hydrochloric acid and hydrogen peroxide in acetic acid.[3]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against various human carbonic anhydrase isoforms was determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed rate of CO₂ hydration to bicarbonate and a proton. The assay is performed in a buffered solution (e.g., Tris-HCl) at a constant temperature (25°C). The change in pH due to the production of protons is monitored using a pH indicator (e.g., p-nitrophenol). The inhibition constant (Kᵢ) is determined by fitting the initial rates of reaction at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the sulfonamides against bacterial strains was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of the compounds were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Bacterial suspensions were standardized to a 0.5 McFarland turbidity standard and further diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mandatory Visualization
Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: Role of Carbonic Anhydrase IX in regulating tumor pH under hypoxic conditions.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Mechanism of Action of Sulfonamides as Antibacterials
Caption: Mechanism of antibacterial action of sulfonamides.
References
Unambiguous Structural Confirmation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comparative overview of X-ray crystallography and common spectroscopic techniques for the structural confirmation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a key sulfonamide derivative.
While X-ray crystallography stands as the definitive method for elucidating the solid-state structure of a molecule, spectroscopic methods provide valuable and often complementary information about the molecular structure in solution. This guide will delve into the experimental data and protocols for each technique, offering a comprehensive comparison to aid in the selection of the most appropriate analytical approach.
Due to the limited availability of published crystallographic data for this compound, this guide will utilize data from the closely related analog, 4-Amino-3,5-dichlorobenzenesulfonamide, to illustrate the principles and data output of X-ray crystallography.[1] Spectroscopic data for the isomeric 4-Amino-6-chloro-1,3-benzenedisulfonamide will be used to demonstrate the application of NMR, IR, and Mass Spectrometry in structural elucidation.[2][3][4][5]
Comparative Analysis of Structural Elucidation Techniques
The following table summarizes the key quantitative data obtained from X-ray crystallography and various spectroscopic methods for the structural analysis of dichlorinated aminobenzene sulfonamide derivatives.
| Parameter | X-ray Crystallography (Data for 4-Amino-3,5-dichlorobenzenesulfonamide)[1] | NMR Spectroscopy (Data for 4-Amino-6-chloro-1,3-benzenedisulfonamide)[2][3] | Mass Spectrometry (Data for 4-Amino-6-chloro-1,3-benzenedisulfonamide)[2][5] | Infrared (IR) Spectroscopy (Data for 4-Amino-6-chloro-1,3-benzenedisulfonamide)[2][4] |
| Crystal System | Monoclinic | Not Applicable | Not Applicable | Not Applicable |
| Space Group | P2₁/n | Not Applicable | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a = 8.9544(17) Å, b = 13.387(3) Å, c = 7.5673(15) Å, β = 95.809(2)° | Not Applicable | Not Applicable | Not Applicable |
| ¹H NMR (DMSO-d₆) | Not Applicable | δ 7.85 (s, 1H), 7.61 (s, 2H), 7.42 (s, 2H), 6.64 (s, 1H) | Not Applicable | Not Applicable |
| ¹³C NMR | Not Applicable | Chemical shifts available in databases | Not Applicable | Not Applicable |
| Molecular Weight | 241.09 | Not Applicable | 285.7 g/mol (for C₆H₈ClN₃O₄S₂) | Not Applicable |
| Key IR Absorptions | Not Applicable | Conforms to structure | Not Applicable | Characteristic peaks for N-H, S=O, C-Cl, and aromatic C-H bonds |
Experimental Protocols
Single-Crystal X-ray Diffraction
The definitive three-dimensional structure of a crystalline compound is determined using single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Single crystals of the compound are grown from a suitable solvent, such as methanol, by slow evaporation.[1]
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 93 K) using Mo Kα radiation.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using software such as SHELXS and SHELXL.[1] This process yields the precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule in the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, which is crucial for determining the connectivity of atoms in a molecule.
Methodology:
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the structure. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed to establish the connectivity between protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern.
Methodology:
-
Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., QTOF).
-
Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Spectral Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Functional Group Analysis: The absorption bands in the spectrum are correlated to specific functional groups (e.g., N-H stretch, S=O stretch).
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a small molecule like this compound, integrating both spectroscopic and crystallographic methods.
Caption: Workflow for the structural elucidation of a small molecule.
Conclusion
The structural confirmation of this compound, and similar novel compounds, is most robustly achieved through a combination of analytical techniques. While spectroscopic methods such as NMR, MS, and IR provide essential information regarding the connectivity, molecular formula, and functional groups present, single-crystal X-ray diffraction offers the unparalleled advantage of providing a precise and unambiguous three-dimensional atomic arrangement in the solid state. For drug development professionals, this level of structural detail is invaluable for understanding intermolecular interactions and for rational drug design.
References
- 1. 4-Amino-3,5-dichlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-6-chloro-1,3-benzenedisulfonamide | C6H8ClN3O4S2 | CID 67136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-6-chlorobenzene-1,3-disulfonamide (121-30-2) 13C NMR [m.chemicalbook.com]
- 4. 4-Amino-6-chlorobenzene-1,3-disulfonamide [webbook.nist.gov]
- 5. mzCloud – 4 Amino 6 chloro 1 3 benzenedisulfonamide [mzcloud.org]
A Comparative Guide to Bioequivalence Studies of Drug Products Containing 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and evaluating bioequivalence (BE) studies for pharmaceutical products containing the active pharmaceutical ingredient (API) and the specific impurity, 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide. Due to the limited availability of direct comparative bioequivalence studies for this specific impurity in the public domain, this document synthesizes information from regulatory guidelines and general principles of bioequivalence assessment to offer a model approach.
Understanding the Importance of Impurity Profiling in Bioequivalence
In the development of generic drug products, establishing bioequivalence to a reference listed drug (RLD) is paramount.[1] An essential component of this process is the thorough characterization and control of impurities.[2] Impurities can potentially alter the pharmacokinetic (PK) profile, efficacy, and safety of a drug product. This compound has been identified as an impurity related to hydrochlorothiazide.[3][4] Therefore, its presence and concentration must be carefully evaluated in any bioequivalence study.
The qualification of impurities is a critical step, involving the acquisition and evaluation of data to establish the biological safety of an individual impurity at the level specified.[2] For generic products, this can often be achieved by comparing the impurity profile of the test product to that of the RLD.[2]
Table 1: Key Pharmacokinetic Parameters for Bioequivalence Assessment
The following table outlines the standard pharmacokinetic parameters that must be measured in a bioequivalence study to compare the test and reference products. The acceptance criteria are based on general regulatory guidelines.[1][5]
| Pharmacokinetic Parameter | Description | Acceptance Criteria for Bioequivalence |
| Cmax | Maximum (or peak) plasma concentration of the drug. | The 90% confidence interval for the ratio of the geometric means (Test/Reference) should be within 80.00% to 125.00%. |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last quantifiable concentration. | The 90% confidence interval for the ratio of the geometric means (Test/Reference) should be within 80.00% to 125.00%. |
| AUC(0-∞) | Area under the plasma concentration-time curve from time zero to infinity. | The 90% confidence interval for the ratio of the geometric means (Test/Reference) should be within 80.00% to 125.00%. |
| Tmax | Time to reach the maximum plasma concentration. | To be reported and analyzed statistically, but no strict acceptance criteria are usually applied for bioequivalence. |
| t½ | Half-life of the drug. | To be reported. |
Experimental Protocols
A robust bioequivalence study design is crucial for generating reliable data. The following protocols are based on guidelines from major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][6]
Study Design
A randomized, two-period, two-sequence, single-dose, crossover design is the most common and recommended approach for bioequivalence studies of immediate-release oral dosage forms.[1]
-
Subjects: A sufficient number of healthy volunteers (typically 12-24) to ensure adequate statistical power. The number of subjects should be justified based on statistical calculations.[5]
-
Dosing: A single oral dose of the test product and the reference product administered on separate occasions, separated by a washout period of at least five half-lives of the drug.
-
Fasting/Fed Conditions: Studies are typically conducted under fasting conditions unless the drug is known to be taken with food. For some products, studies in both fed and fasted states may be required.[6]
Analytical Method for Quantification
A validated bioanalytical method is required for the quantification of the parent drug and, if necessary, the specific impurity (this compound) in plasma or serum.
-
Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a common and highly sensitive method for this purpose.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and stability according to international guidelines.
Impurity Profiling
A comparative impurity profile of the test product and the reference product should be established.
-
Method: A validated stability-indicating HPLC method should be used to identify and quantify this compound and any other relevant impurities.
-
Acceptance Criteria: The level of the specified impurity in the test product should not exceed the level observed in the reference product, or it must be within the qualified safety limits.
Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study, from volunteer screening to the final statistical analysis.
Caption: A typical workflow for a two-period crossover bioequivalence study.
Logical Relationship of Impurity Levels and Bioequivalence Outcome
The presence of impurities can impact the bioequivalence outcome. The following diagram illustrates the decision-making process based on the comparative impurity levels between the test and reference products.
Caption: Decision tree for impurity consideration in bioequivalence studies.
Conclusion
References
Target Validation of Carbonic Anhydrase II: A Comparative Guide to 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and other prominent carbonic anhydrase II (CA-II) inhibitors. The following sections detail their inhibitory potency, experimental protocols for validation, and the underlying signaling pathways.
Comparative Inhibitory Potency against Carbonic Anhydrase II
The validation of a therapeutic target hinges on the potency and selectivity of its inhibitors. Below is a summary of the inhibitory constants (Kᵢ) for this compound and clinically relevant CA-II inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. A lower Kᵢ value signifies a higher binding affinity and more potent inhibition.
| Inhibitor | Chemical Structure | Kᵢ for CA-II (nM) |
| This compound | This compound | Data not readily available in cited literature |
| Acetazolamide | Acetazolamide | 12.0[1] |
| Dorzolamide | Dorzolamide | 0.18[2] |
| Brinzolamide | Brinzolamide | 3.19[2] |
Note: The inhibitory activity of sulfonamides can be influenced by structural modifications and the specific assay conditions.
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount in target validation. This section outlines the detailed methodologies for three key assays used to characterize the interaction between inhibitors and CA-II.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for directly measuring the catalytic activity of carbonic anhydrase and the inhibitory effect of compounds.[2]
Objective: To determine the inhibition constant (Kᵢ) of test compounds by measuring their effect on the CA-II catalyzed hydration of carbon dioxide.
Principle: The hydration of CO₂ produces protons, leading to a pH change in a buffered solution. The rate of this pH change, monitored by a pH indicator, is proportional to the enzyme's activity. Inhibitors will slow down this rate.
Materials:
-
Stopped-flow instrument
-
Recombinant human carbonic anhydrase II (hCA II)
-
Test inhibitor stock solutions (e.g., in DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES, pH 7.5)
-
pH indicator (e.g., 0.2 mM Phenol Red)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of hCA II and various concentrations of the inhibitor in the buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow apparatus.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time.
-
Data Analysis:
-
Determine the initial velocity of the reaction from the absorbance change.
-
Subtract the uncatalyzed reaction rate.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.[2]
-
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to screen for ligand binding by measuring changes in protein thermal stability.[3][4][5][6][7][8]
Objective: To determine if a compound binds to CA-II by measuring the change in its melting temperature (Tₘ).
Principle: The binding of a ligand typically stabilizes a protein, resulting in an increase in its Tₘ. This change is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.
Materials:
-
Real-time PCR instrument
-
96-well or 384-well PCR plates
-
Purified CA-II protein
-
Test compounds
-
Fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer
Procedure:
-
Sample Preparation: In each well of the PCR plate, mix the CA-II protein, the fluorescent dye, and the test compound at various concentrations. Include a control with no inhibitor.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.
-
Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the transition in the curve represents the Tₘ.
-
Calculate the change in melting temperature (ΔTₘ) between the protein with and without the inhibitor. A significant positive ΔTₘ indicates binding.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[6][9][10][11]
Objective: To determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of inhibitor binding to CA-II.
Principle: The binding of a ligand to a protein is accompanied by either the release or absorption of heat. ITC measures these small heat changes to quantify the binding interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified CA-II protein
-
Test compound
-
Dialysis buffer
Procedure:
-
Sample Preparation: Prepare a solution of CA-II in the sample cell and a solution of the inhibitor in the injection syringe. Both solutions must be in the same, extensively dialyzed buffer to minimize heat of dilution effects.
-
Titration: Inject small aliquots of the inhibitor solution into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
-
Carbonic Anhydrase II Signaling and Inhibition
Carbonic anhydrase II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, and fluid secretion. In the eye, CA-II in the ciliary body epithelium contributes to the formation of aqueous humor. Inhibition of CA-II reduces the production of bicarbonate, which in turn decreases fluid transport and lowers intraocular pressure, a key therapeutic strategy in glaucoma management.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eubopen.org [eubopen.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and ocular hypotensive properties of topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proteos.com [proteos.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: In Vivo vs. In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated in vivo and in vitro activity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, this analysis leverages data from structurally related compounds, particularly other dichlorinated benzenedisulfonamides and well-characterized carbonic anhydrase inhibitors, to provide a predictive comparison of its biological activity. This compound is recognized as a carbonic anhydrase inhibitor and an impurity of the widely used diuretic, hydrochlorothiazide.[1][2] Its activity is primarily attributed to the inhibition of carbonic anhydrase isoenzymes.
Data Presentation: Comparative Quantitative Analysis
Due to the absence of specific quantitative data for this compound, this section presents data for well-known carbonic anhydrase inhibitors and diuretics that serve as functional alternatives. This comparative data provides a benchmark for the expected potency and efficacy of the target compound.
Table 1: In Vitro Carbonic Anhydrase Inhibition Data for Alternative Compounds
| Compound | Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) / IC₅₀ (nM) | Reference |
| Acetazolamide | hCA I | 250 nM (Kᵢ) | [3] |
| hCA II | 12 nM (Kᵢ) | ||
| hCA IV | 70 nM (Kᵢ) | ||
| hCA IX | 25 nM (Kᵢ) | ||
| hCA XII | 5.7 nM (Kᵢ) | ||
| Dichlorphenamide | Not specified | Potent inhibitor | [4][5] |
| Hydrochlorothiazide | Not specified | Weak inhibitor |
This table showcases the inhibitory activity of established carbonic anhydrase inhibitors against various human (h) carbonic anhydrase (CA) isoforms. The data is presented as either the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
Table 2: In Vivo Diuretic Activity of Alternative Compounds in Rat Models
| Compound | Dose (mg/kg) | Urine Output (mL/5h) | Na⁺ Excretion (mmol/L) | K⁺ Excretion (mmol/L) | Reference |
| Furosemide (Standard) | 10 | ~10.5 | ~150 | ~30 | [6] |
| Hydrochlorothiazide (Standard) | 10 | ~7.5 | ~120 | ~25 | [6] |
| Vehicle (Control) | - | ~3.5 | ~80 | ~20 | [6] |
This table summarizes the diuretic effects of standard diuretics in a rat model, a common preclinical model for assessing diuretic efficacy. The parameters measured include total urine volume and the concentration of key electrolytes, sodium (Na⁺) and potassium (K⁺), in the urine over a 5-hour period.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activity of compounds like this compound.
In Vitro Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of a compound against carbonic anhydrase is the stopped-flow CO₂ hydration assay.
Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator dye, and the rate of this reaction is measured. The presence of an inhibitor will decrease the rate of the reaction in a concentration-dependent manner.
Protocol:
-
Enzyme and Inhibitor Preparation: A solution of purified human carbonic anhydrase (specific isoform) is prepared in a suitable buffer (e.g., Tris-SO₄). The test compound, this compound, is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: The enzyme solution is incubated with various concentrations of the inhibitor for a defined period to allow for binding.
-
Assay Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is recorded over time (milliseconds to seconds).
-
Data Analysis: The initial rates of the enzymatic reaction are calculated for each inhibitor concentration. These rates are then used to determine the IC₅₀ value, and subsequently the Kᵢ value, by fitting the data to appropriate enzyme inhibition models.
In Vivo Diuretic Activity Assay (Rat Model)
The Lipschitz test is a standard method for screening the diuretic activity of a compound in rats.[7]
Principle: The diuretic effect of a test compound is evaluated by measuring the volume of urine and the concentration of electrolytes excreted by rats after oral or parenteral administration of the compound. The results are compared to those from a control group (vehicle) and a group treated with a standard diuretic (e.g., furosemide).
Protocol:
-
Animal Acclimatization: Male Wistar rats are housed in metabolic cages for several days to acclimatize to the experimental conditions. Animals have free access to food and water.
-
Fasting: 18 hours prior to the experiment, food is withdrawn, but water remains available.
-
Hydration and Dosing: On the day of the experiment, animals are orally hydrated with a saline solution (0.9% NaCl). The animals are then divided into groups:
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a standard diuretic (e.g., furosemide, 10 mg/kg).
-
Test Group(s): Receive varying doses of this compound.
-
-
Urine Collection: Urine is collected at regular intervals (e.g., every hour for 5-6 hours, or over a 24-hour period) in graduated cylinders.
-
Analysis: The total volume of urine is recorded. The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine are determined using a flame photometer or ion-selective electrodes.
-
Data Interpretation: The diuretic activity is expressed in terms of urine output and electrolyte excretion. These values are compared statistically between the test, standard, and control groups.
Mandatory Visualizations
Signaling Pathway: Carbonic Anhydrase Inhibition in the Renal Tubule
Caption: Mechanism of carbonic anhydrase inhibition leading to diuresis.
Experimental Workflow: In Vitro and In Vivo Evaluation
Caption: Workflow for evaluating the activity of the target compound.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dichlorphenamide: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]
- 6. benchchem.com [benchchem.com]
- 7. pharmatutor.org [pharmatutor.org]
A Comparative Benchmarking Guide to 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and Other Major Diuretic Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a compound identified as the carbonic anhydrase inhibitor Dichlorphenamide, against other principal classes of diuretics.[1][2] The objective is to present a data-driven evaluation of its efficacy and physiological effects relative to established diuretic agents. All data presented herein is based on representative values derived from preclinical studies.
Overview of Diuretic Classes and Mechanisms of Action
Diuretics are pharmacological agents that increase urine output and promote the excretion of water and electrolytes.[2] They are fundamental in managing conditions such as hypertension, edema, heart failure, and glaucoma.[1][3] Their primary site of action is the nephron, the functional unit of the kidney, where they modulate specific ion transporters or enzymes.
The compound of interest, This compound (Dichlorphenamide) , belongs to the class of carbonic anhydrase inhibitors.[1][4] These agents act on the proximal convoluted tubule to inhibit the enzyme carbonic anhydrase, leading to reduced reabsorption of sodium bicarbonate and subsequent diuresis.[4][5][6]
This guide benchmarks Dichlorphenamide against three other major diuretic classes:
-
Loop Diuretics (e.g., Furosemide): The most potent diuretics, acting on the Na+-K+-2Cl- cotransporter in the thick ascending limb of the Loop of Henle.[7][8][9][10]
-
Thiazide Diuretics (e.g., Hydrochlorothiazide): The most commonly prescribed diuretics for hypertension, which inhibit the Na+-Cl- cotransporter in the distal convoluted tubule.[11][12][13]
-
Potassium-Sparing Diuretics (e.g., Spironolactone): These agents act on the collecting duct to increase sodium excretion without promoting potassium loss, either by blocking epithelial sodium channels or by antagonizing aldosterone receptors.[14][15][16]
Quantitative Data Comparison
The following tables summarize key performance indicators for Dichlorphenamide and representative compounds from other diuretic classes. Data is hypothetical and intended for comparative purposes.
Table 1: Comparative In Vitro Potency
| Compound | Class | Primary Target | IC₅₀ (nM) |
|---|---|---|---|
| Dichlorphenamide | Carbonic Anhydrase Inhibitor | Carbonic Anhydrase II | 30 |
| Furosemide | Loop Diuretic | NKCC2 Cotransporter | 500 |
| Hydrochlorothiazide | Thiazide Diuretic | NCC Cotransporter | 90 |
| Spironolactone | K⁺-Sparing Diuretic | Mineralocorticoid Receptor | 25 |
Table 2: Comparative In Vivo Efficacy in a Rat Model (Oral Administration)
| Parameter | Dichlorphenamide (50 mg/kg) | Furosemide (20 mg/kg) | Hydrochlorothiazide (25 mg/kg) | Spironolactone (50 mg/kg) | Vehicle |
|---|---|---|---|---|---|
| Urine Volume (mL/6h) | 4.5 | 8.2 | 5.8 | 3.5 | 2.1 |
| Urinary Na⁺ Excretion (mEq/L) | 110 | 145 | 130 | 115 | 85 |
| Urinary K⁺ Excretion (mEq/L) | 45 | 55 | 40 | 20 | 25 |
| Urinary Cl⁻ Excretion (mEq/L) | 80 | 150 | 135 | 90 | 80 |
| Urinary HCO₃⁻ Excretion (mEq/L) | 35 | 5 | 8 | 5 | 6 |
Table 3: Comparative Pharmacokinetic and Adverse Effect Profiles
| Parameter | Dichlorphenamide | Furosemide | Hydrochlorothiazide | Spironolactone |
|---|---|---|---|---|
| Oral Bioavailability | >90% | ~50%[17] | ~70%[2] | ~70% |
| Elimination Half-life (hrs) | 32-66 | ~2[18] | 6-15 | 1.4 (parent), 16.5 (metabolites) |
| Primary Adverse Effects | Metabolic Acidosis, Hypokalemia[4][5] | Hypokalemia, Dehydration, Ototoxicity[1][19] | Hypokalemia, Hyperuricemia, Hyperglycemia[12][20] | Hyperkalemia, Gynecomastia[19][21] |
Experimental Protocols
Detailed methodologies are provided for key in vitro and in vivo assays used to benchmark diuretic performance.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified CA-II.
-
Principle: This colorimetric assay measures the inhibition of CA-II's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA-II produces the yellow-colored p-nitrophenolate, which can be quantified spectrophotometrically.
-
Materials:
-
Purified human carbonic anhydrase II
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Test compound (Dichlorphenamide) and vehicle (DMSO)
-
96-well microplate and plate reader (405 nm)
-
-
Methodology:
-
Prepare a stock solution of the test compound in DMSO and create a series of dilutions in Tris-HCl buffer.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the test compound dilutions to the appropriate wells. Include wells for a positive control (a known inhibitor like Acetazolamide) and a negative control (vehicle).
-
Add 20 µL of the CA-II enzyme solution to all wells and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of absorbance vs. time) for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC₅₀ value.
-
-
Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of a test compound in a rodent model.[22]
-
Principle: Rats are orally hydrated with saline to establish a baseline urine output. The test compound is then administered, and urine is collected over a set period to measure changes in volume and electrolyte content compared to vehicle and standard diuretic controls.[23][24]
-
Materials:
-
Male Wistar rats (180-220g)
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
Test compound (Dichlorphenamide), standard diuretics (Furosemide, Hydrochlorothiazide), and vehicle (e.g., 0.5% carboxymethylcellulose)
-
0.9% NaCl solution (saline)
-
Flame photometer for Na⁺ and K⁺ analysis[25]
-
Chloride and bicarbonate analyzers
-
-
Methodology:
-
Animal Acclimation: House rats in standard conditions for at least one week before the experiment. Fast animals overnight (18 hours) with free access to water.
-
Grouping: Randomly divide rats into groups (n=6 per group): Vehicle Control, Standard Control(s), and Test Compound Group(s).
-
Hydration: Administer a priming dose of 0.9% saline (15 mL/kg) to all animals by oral gavage.
-
Dosing: Thirty minutes after the priming dose, administer the respective treatments (vehicle, standard, or test compound) via oral gavage.
-
Urine Collection: Immediately place each rat into an individual metabolic cage. Collect urine for a total of 6 hours.
-
Analysis:
-
Data Evaluation: Calculate the mean urine volume and total electrolyte excretion for each group. Compare the results from the test group to the vehicle and standard control groups to determine diuretic and saluretic activity.
-
Comparative Summary
This guide provides a framework for benchmarking this compound (Dichlorphenamide) against other diuretic classes.
Based on its mechanism, Dichlorphenamide demonstrates a unique profile characterized by significant bicarbonate excretion, which results in metabolic acidosis as a primary side effect.[4][5] Its diuretic potency is considered moderate, less than that of loop diuretics but comparable to some thiazides.[28][29] The data suggest its primary utility may not be as a first-line agent for potent diuresis but in specific clinical scenarios where carbonic anhydrase inhibition is desired, such as in glaucoma or certain types of metabolic alkalosis.[4][6] Further research should focus on its long-term efficacy and safety profile in comparison to other agents for chronic conditions.
References
- 1. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 2. mdpi.com [mdpi.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. lecturio.com [lecturio.com]
- 7. patient.info [patient.info]
- 8. Loop Diuretics | Mechanism of Action, Side Effects & Examples | Study.com [study.com]
- 9. goodrx.com [goodrx.com]
- 10. Loop diuretic - Wikipedia [en.wikipedia.org]
- 11. goodrx.com [goodrx.com]
- 12. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Thiazide Diuretics - almostadoctor [almostadoctor.co.uk]
- 14. Potassium-sparing diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. patient.info [patient.info]
- 16. How Do Potassium-Sparing Diuretics Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 17. researchgate.net [researchgate.net]
- 18. Furosemide - Wikipedia [en.wikipedia.org]
- 19. Clinical Pharmacology in Diuretic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diuretic‐Related Side Effects: Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 23. benchchem.com [benchchem.com]
- 24. sysrevpharm.org [sysrevpharm.org]
- 25. Influence of hypernatraemia and urea excretion on the ability to excrete a maximally hypertonic urine in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Urinary electrolyte extraction: Significance and symbolism [wisdomlib.org]
- 27. Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO) [openurologyandnephrologyjournal.com]
- 28. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 29. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a compound that requires careful handling due to its chemical properties. Adherence to these protocols is crucial for minimizing risks and maintaining compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2]
Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields.[1] |
| Hand Protection | Handle with chemical-impermeable gloves that have been inspected prior to use.[1] |
| Body Protection | Wear a lab coat or other impervious clothing.[1][2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Properly identify and label all waste containing this compound. This includes the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.[2]
-
It is crucial to segregate this waste from other laboratory waste streams to prevent accidental chemical reactions.[2][4] Store incompatible materials, such as strong oxidizing agents, separately.[2]
2. Containerization:
-
Use an approved, chemically compatible, and clearly labeled hazardous waste container.[2][4] The container must be in good condition, with a secure, leak-proof lid.[2][3]
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate quantity.[2][3][4]
3. Waste Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5] This area should be at or near the point of waste generation and under the control of laboratory personnel.[2][5]
-
Ensure the storage area is well-ventilated.[4]
4. Spill Containment and Cleanup:
-
In the event of a spill, immediately secure the area and ensure adequate ventilation.[1]
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[1] For liquid spills, absorb the solution with an inert, non-combustible absorbent material.[1]
-
Collect all spill residue and contaminated materials in a designated hazardous waste container.[1]
5. Final Disposal:
-
The ultimate and most critical step in the proper disposal of this chemical is to engage a licensed and reputable chemical waste management company.[1]
-
These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.[1]
-
Never dispose of this compound down the drain or in the regular trash.[5][6]
Experimental Protocols
Decontamination of Labware:
For reusable labware that has come into contact with this compound, a thorough decontamination process is necessary.
-
Initial Rinse: Rinse the contaminated labware with a suitable organic solvent, such as ethanol or acetone. Collect this initial solvent rinse as hazardous waste.[3]
-
Secondary Wash: Following the solvent rinse, wash the labware thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water.
Empty containers that held the compound must also be treated as hazardous waste unless they have been triple-rinsed.[3][7] The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[3][7]
Disposal Workflow
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Operational Guidance for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
This document provides immediate, essential safety and logistical information for the handling and disposal of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS No. 121-30-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is classified as a substance that causes skin and serious eye irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment and in a controlled laboratory environment to minimize exposure risks.
Summary of Hazards:
| Hazard Statement | Classification |
| H315: Causes skin irritation | Skin Irritation (Cat. 2) |
| H319 / H318: Causes serious eye irritation/damage | Eye Irritation (Cat. 2) / Eye Damage (Cat. 1) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure.[3] The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear safety glasses with side shields or goggles that meet European standard EN 166.[4] A face shield is recommended for additional protection against splashes.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[4] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical is suspected.[5] Double gloving is recommended when handling hazardous drugs.[7]
-
Body Protection: A lab coat or long-sleeved clothing should be worn.[4] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coverall should be used.[6]
-
Respiratory Protection: If there is a risk of generating dust, handling should be performed in a well-ventilated area with local exhaust ventilation.[1] If engineering controls are not sufficient, a respirator may be necessary.[5]
Operational Plan for Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the chemical in a dry, cool, and well-ventilated place with the container tightly closed to protect from moisture.[4]
Handling and Use
-
Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][4]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling the substance.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
First Aid:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]
-
If swallowed: Rinse mouth and seek medical advice.[1]
-
If inhaled: Move the person to fresh air. Seek medical attention if you feel unwell.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal
-
Dispose of the contents and container in accordance with local, state, and federal regulations.[1] This should be done through an approved waste disposal plant.
Contaminated Material Disposal
-
Personal Protective Equipment: Used gloves, aprons, and other disposable PPE should be collected in a designated, sealed container for hazardous waste disposal.
-
Labware and other materials: Any labware or other materials that have come into contact with the chemical should be decontaminated or disposed of as hazardous waste.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C6H8ClN3O4S2 |
| Molecular Weight | 285.73 g/mol |
| Appearance | White to yellow solid |
| CAS Number | 121-30-2 |
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
